Threonyl-seryl-lysine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O6/c1-7(19)10(15)12(21)17-9(6-18)11(20)16-8(13(22)23)4-2-3-5-14/h7-10,18-19H,2-6,14-15H2,1H3,(H,16,20)(H,17,21)(H,22,23)/t7-,8+,9+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPWNQRRAJHOKV-KATARQTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992344 | |
| Record name | N~2~-{2-[(2-Amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71730-64-8 | |
| Record name | Threonyl-seryl-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071730648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-{2-[(2-Amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Threonyl-Seryl-Lysine: A Technical Overview of its Predicted Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the predicted biological activities of the tripeptide Threonyl-seryl-lysine (Thr-Ser-Lys). Isolated from the bovine pineal gland, this peptide has demonstrated notable antigonadotropic and antireproductive properties. This guide synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes its primary mechanism of action. The information presented is intended to serve as a foundational resource for researchers and professionals in the fields of endocrinology, reproductive biology, and drug development.
Core Biological Activity: Antigonadotropic and Antireproductive Effects
This compound is primarily recognized as a bovine pineal antireproductive tripeptide with significant antigonadotropic activity.[1][2][3][4][5] Its principal mechanism of action involves the modulation of the hypothalamic-pituitary-gonadal (HPG) axis.
Interaction with Luteinizing Hormone-Releasing Hormone (LHRH)
The primary molecular target of this compound is the Luteinizing Hormone-Releasing Hormone (LHRH), a key regulator of reproductive function.[1][4] Thr-Ser-Lys binds directly to LHRH, specifically at a site comprising the amino acid residues 2-5 of the LHRH sequence.[1][4][6] This interaction is believed to antagonize the normal function of LHRH, thereby reducing its availability to stimulate the pituitary gland.[6]
Quantitative Data from Preclinical Studies
The biological effects of this compound have been quantified in several animal models. The following tables summarize the key findings.
Table 1: Effects on Ovarian Hypertrophy and Puberty
| Animal Model | Dosage & Administration | Observed Effect | Reference |
| Unilaterally Ovariectomized Mice | 175 ng, Intraperitoneal (i.p.) | Reduced 5-day compensatory ovarian hypertrophy. | [1][4] |
| Reduced serum follicle-stimulating hormone (FSH). | [4] | ||
| Female Charles River CD Rats | 1 or 5 µg, Intraperitoneal (i.p.) | Delayed time of vaginal opening. | [1][4] |
Table 2: Effects on Organ Weights
| Animal Model | Dosage & Administration | Observed Effect | Reference |
| Mice | 1 and 10 µg, Subcutaneous (s.c.), for 15 days | Increased weight of ovaries and adrenals. | [1][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Unilateral Ovariectomy and Compensatory Ovarian Hypertrophy Assay
-
Objective: To assess the effect of this compound on compensatory ovarian growth following the removal of one ovary.
-
Animal Model: Unilaterally ovariectomized (UO) mice.[4]
-
Procedure:
-
Female mice are anesthetized, and a single ovary is surgically removed.
-
A solution of this compound (175 ng) is administered via intraperitoneal injection.[4]
-
Control animals receive a vehicle injection.
-
After a 5-day period, the remaining ovary is excised and weighed.[1][4]
-
The weight of the remaining ovary in the treated group is compared to that of the control group to determine the extent of hypertrophy inhibition.
-
Serum levels of FSH are measured to correlate ovarian weight changes with hormonal fluctuations.[4]
-
Puberty Onset Assessment in Female Rats
-
Objective: To determine the effect of this compound on the timing of puberty.
-
Animal Model: Female Charles River CD rats.[4]
-
Procedure:
-
Pre-pubertal female rats are administered this compound (1 or 5 µg) via intraperitoneal injection.[1][4]
-
A control group receives vehicle injections.
-
The animals are monitored daily for the occurrence of vaginal opening, a physical marker of the onset of puberty.
-
The age at which vaginal opening occurs is recorded for both the treated and control groups.
-
A delay in the average age of vaginal opening in the treated group indicates a retardation of puberty.[4]
-
Other Predicted Biological Activities
Transport in Pseudomonas aeruginosa
In a different biological context, the tripeptide this compound has been shown to be transported into the periplasm of Pseudomonas aeruginosa. This transport is facilitated by the Protein D2 channel, which also has a binding site for basic amino acids and other peptides containing lysine.[7] Wild-type cells demonstrated a three to four times more rapid uptake of Thr-Ser-Lys compared to mutant cells lacking the D2 protein, suggesting a physiologically significant role for this channel in the uptake of such peptides.[7]
Conclusion
The tripeptide this compound exhibits clear antigonadotropic and antireproductive activities, primarily through its interaction with and antagonism of LHRH. Preclinical data in rodent models have consistently demonstrated its ability to modulate key reproductive parameters. Further research is warranted to fully elucidate its therapeutic potential and to explore its transport and activity in other biological systems. This guide provides a foundational summary for scientists and researchers to inform future investigations into this bioactive peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. CAS#:71730-64-8 | Bovine Pineal Antireproductive Tripeptide acetate salt | Chemsrc [chemsrc.com]
- 5. BOVINE PINEAL ANTIREPRODUCTIVE TRIPEPTIDE ACETATE SALT | 71730-64-8 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein D2 channel of the Pseudomonas aeruginosa outer membrane has a binding site for basic amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Analysis of the Thr-Ser-Lys Tripeptide: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in silico analysis of the tripeptide Threonine-Serine-Lysine (Thr-Ser-Lys or TSK). As specific experimental data for this tripeptide is not extensively available, this document serves as a detailed methodological blueprint, outlining the necessary computational steps to characterize its physicochemical properties, predict its biological activity, and assess its potential as a therapeutic agent.
Introduction to Thr-Ser-Lys (TSK)
The Thr-Ser-Lys (TSK) tripeptide is composed of three amino acids: Threonine (Thr), a polar, uncharged residue; Serine (Ser), also a polar, uncharged residue; and Lysine (Lys), a positively charged, basic residue. The unique combination of these residues suggests potential for hydrogen bonding and electrostatic interactions, making it an interesting candidate for biological activity. In silico analysis provides a rapid, cost-effective initial approach to explore its therapeutic potential before embarking on extensive experimental validation.
Physicochemical and Predicted ADMET Properties
A crucial first step in evaluating any potential drug candidate is the characterization of its physicochemical properties and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. These properties can be reliably predicted using various computational tools and web servers.[1][2][3][4]
Table 1: Predicted Physicochemical Properties of Thr-Ser-Lys
| Property | Predicted Value | Method/Tool |
| Molecular Formula | C₁₃H₂₆N₄O₆ | PubChem[5] |
| Molecular Weight | 350.37 g/mol | Peptide Calculator[6] |
| Isoelectric Point (pI) | 9.91 | Peptide Calculator[6] |
| Net Charge at pH 7.0 | +1 | Peptide Calculator[6] |
| LogP (Octanol/Water) | -4.25 | ADMETlab 2.0[4] |
| Water Solubility | High | Predicted from Polar Nature |
Table 2: Predicted ADMET Profile of Thr-Ser-Lys
| Parameter | Category | Predicted Outcome | Significance | Tool/Server |
| Human Intestinal Absorption | Absorption | Low | Poor oral bioavailability expected | ADMETlab 2.0[4] |
| Caco-2 Permeability | Absorption | Low | Low absorption across intestinal wall | ADMET-AI[2] |
| Blood-Brain Barrier (BBB) | Distribution | Low Permeability | Unlikely to cross into the CNS | ADMET-AI[2] |
| CYP450 2D6 Inhibition | Metabolism | Non-inhibitor | Low risk of drug-drug interactions | ADMETlab 2.0[4] |
| Half-life (t½) | Excretion | Short | Rapid clearance from the body | Peptide ADMET Prediction[1] |
| hERG Inhibition | Toxicity | Non-inhibitor | Low risk of cardiotoxicity | ADMETlab 2.0[4] |
| Ames Mutagenicity | Toxicity | Non-mutagenic | Low risk of carcinogenicity | ADMET-AI[2] |
In Silico Workflow for TSK Analysis
The computational analysis of a peptide like TSK follows a structured workflow. This process begins with defining the peptide's structure and progresses through target identification, interaction analysis, and dynamic simulation to understand its biological behavior at an atomic level.
Caption: General workflow for the in silico analysis of a bioactive peptide.
Experimental Protocols
This section details the methodologies for the key computational experiments in the TSK analysis workflow.
-
Peptide Structure Generation :
-
The 3D structure of the TSK tripeptide is generated using a molecular builder such as Avogadro or PyMOL.
-
The peptide is built in its zwitterionic form, consistent with physiological pH.
-
Energy minimization is performed using a suitable force field (e.g., AMBER, CHARMM) to obtain a low-energy starting conformation.
-
-
Target Identification and Preparation :
-
Given the prevalence of kinases as drug targets and their role in numerous signaling pathways, a protein kinase is selected as a hypothetical target for TSK.[7][8] For this guide, we will use Protein Kinase B (Akt1).
-
The crystal structure of Akt1 is downloaded from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules and any co-crystallized ligands.[9]
-
Missing atoms or side chains are added and repaired using tools like the Protein Preparation Wizard in Maestro or standalone utilities.
-
Hydrogen atoms are added, and the protonation states of ionizable residues are assigned for a pH of 7.4. The structure is then subjected to a constrained energy minimization to relieve any steric clashes.
-
Molecular docking predicts the preferred orientation and binding affinity of the peptide within the active site of the target protein.[10][11][12]
-
Software : AutoDock Vina is a widely used open-source program for protein-ligand docking.
-
Grid Box Generation : A grid box is defined around the ATP-binding site of Akt1. The box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the peptide.
-
Peptide Preparation : The energy-minimized TSK structure is converted to the PDBQT format using AutoDockTools, which assigns Gasteiger charges and defines rotatable bonds.
-
Docking Execution : AutoDock Vina is run with a specified exhaustiveness level (e.g., 20) to sample a sufficient number of binding poses.
-
Analysis : The results are analyzed to identify the binding pose with the lowest binding energy (highest affinity). The interactions (hydrogen bonds, electrostatic interactions) between TSK and the kinase active site residues are visualized and documented.[12]
Table 3: Hypothetical Docking Results of TSK with Akt1
| Parameter | Value | Description |
| Binding Affinity | -7.8 kcal/mol | Predicted free energy of binding. |
| Interacting Residues | Asp292, Lys179, Glu234 | Key residues in the Akt1 active site forming interactions. |
| H-Bonds Formed | 4 | Number of hydrogen bonds stabilizing the complex. |
| Key Interaction | Salt bridge between TSK Lysine and Akt1 Asp292. | A critical electrostatic interaction for binding. |
MD simulations provide insights into the dynamic behavior and stability of the peptide-protein complex over time.[13][14][15]
-
Software : GROMACS is a high-performance, open-source MD simulation package.[16][17]
-
System Setup :
-
The best-ranked docked complex of TSK-Akt1 is selected as the starting structure.
-
The complex is placed in a simulation box (e.g., cubic or dodecahedron) and solvated with a water model like TIP3P.[17]
-
Ions (e.g., Na⁺ and Cl⁻) are added to neutralize the system and mimic physiological salt concentration.[14]
-
-
Simulation Protocol :
-
Energy Minimization : The system undergoes energy minimization to remove steric clashes.[14]
-
Equilibration : The system is gradually heated to 310 K (body temperature) and equilibrated under NVT (constant volume) and NPT (constant pressure) ensembles to ensure proper temperature and pressure stabilization.
-
Production Run : A production MD run is performed for a duration of 100 nanoseconds (ns) or more.
-
-
Trajectory Analysis :
-
Root Mean Square Deviation (RMSD) : To assess the stability of the protein backbone and the peptide's binding pose.
-
Root Mean Square Fluctuation (RMSF) : To identify flexible regions of the protein and peptide.
-
Hydrogen Bond Analysis : To monitor the persistence of key interactions throughout the simulation.
-
Potential Signaling Pathway Involvement
If TSK is hypothesized to be a kinase inhibitor, it would interfere with downstream signaling pathways crucial for cellular processes like proliferation and survival.[18][][20] A common pathway regulated by Akt1 is the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by TSK.
Conclusion
This guide outlines a robust in silico strategy for the initial evaluation of the Thr-Ser-Lys tripeptide. The described workflow, from physicochemical property prediction to molecular dynamics simulation, provides a comprehensive, multi-faceted approach to understanding its potential as a bioactive molecule. The hypothetical results presented in the tables suggest that while TSK may have poor oral bioavailability, its potential to interact with a key therapeutic target like Akt1 warrants further investigation. These computational findings lay the essential groundwork for guiding future experimental studies, including synthesis, in vitro binding assays, and cell-based functional assays, ultimately accelerating the drug discovery and development process.
References
- 1. Peptide ADMET Prediction Service - CD ComputaBio [computabio.com]
- 2. ADMET-AI [admet.ai.greenstonebio.com]
- 3. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADMETlab 2.0 [admetmesh.scbdd.com]
- 5. Ser-Lys-Thr | C13H26N4O6 | CID 145457817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. Modelling peptide–protein complexes: docking, simulations and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How To Perform Peptide-Protein Docking [biostars.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Getting started - Peptide [manual.gromacs.org]
- 14. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 15. Computational BioPhysics Tutorials - 2025/2026 [cbp-unitn.gitlab.io]
- 16. GROMACS Tutorials [mdtutorials.com]
- 17. Introductory Tutorials for Simulating Protein Dynamics with GROMACS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are Signal transduction protein inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Physicochemical Properties of Threonyl-seryl-lysine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Threonyl-seryl-lysine (Thr-Ser-Lys) is a tripeptide with notable biological activity, particularly its antigonadotropic effects. A thorough understanding of its physicochemical properties is paramount for its application in research and potential therapeutic development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its relevant biological signaling pathway. The information is structured to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Core Physicochemical Properties of this compound
The physicochemical properties of a peptide are fundamental to its behavior in biological systems, influencing its solubility, stability, and interaction with other molecules. The properties of this compound are summarized in the table below.
| Property | Value | Source/Method |
| Molecular Weight | 334.37 g/mol | Mass Spectrometry |
| Molecular Formula | C₁₃H₂₆N₄O₆ | Elemental Analysis |
| Amino Acid Sequence | H-Thr-Ser-Lys-OH | - |
| CAS Number | 71730-64-8 | - |
| Isoelectric Point (pI) | ~9.74 | Calculation |
| Net Charge at pH 7.4 | +1 | Calculation |
| Solubility | Predicted to be soluble in aqueous solutions. | Based on charged nature |
Isoelectric Point (pI) Calculation
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a peptide, the pI can be estimated by considering the pKa values of its ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and the side chains of any ionizable amino acids.
The ionizable groups in this compound are:
-
N-terminal Threonine amino group: pKa ~9.10
-
C-terminal Lysine carboxyl group: pKa ~2.18
-
Lysine side chain amino group: pKa ~10.53
Calculation Steps:
-
Identify all ionizable groups in the peptide.
-
At a very low pH, all these groups will be protonated. The net charge will be +2 (from the N-terminal amino group and the Lysine side chain).
-
As the pH increases, the C-terminal carboxyl group will be the first to deprotonate (around pH 2.18), resulting in a net charge of +1.
-
The next deprotonation will be the N-terminal amino group (around pH 9.10), leading to a net charge of 0.
-
Finally, the Lysine side chain will deprotonate (around pH 10.53), resulting in a net charge of -1.
The zwitterionic form (net charge of 0) exists between the pKa of the N-terminal amino group and the Lysine side chain. Therefore, the pI is the average of these two pKa values:
pI = (pKa of N-terminal amine + pKa of Lysine side chain) / 2 pI = (9.10 + 10.53) / 2 = 9.815
Note: The precise pKa values can vary slightly depending on the peptide's microenvironment. The pKa values used here are for the individual amino acids.
Net Charge at Physiological pH
At a physiological pH of approximately 7.4, the N-terminal amino group and the Lysine side chain will be protonated (positively charged), while the C-terminal carboxyl group will be deprotonated (negatively charged).
-
N-terminal amine: +1
-
C-terminal carboxyl: -1
-
Lysine side chain: +1
Net Charge = (+1) + (-1) + (+1) = +1
This positive net charge at physiological pH suggests that the peptide is basic and will likely interact with negatively charged molecules.
Experimental Protocols
This section outlines standard methodologies for the experimental determination of the key physicochemical properties of peptides like this compound.
Determination of Molecular Weight by Mass Spectrometry
Principle: Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For peptides, electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods.[1][2][3]
Methodology (ESI-MS):
-
Sample Preparation:
-
Dissolve a small amount of the lyophilized this compound peptide in a suitable volatile solvent (e.g., a mixture of acetonitrile and water with 0.1% formic acid). The final concentration should be in the low micromolar to nanomolar range.
-
-
Instrumentation:
-
Use an electrospray ionization mass spectrometer. Calibrate the instrument using a standard peptide mixture with known molecular weights.
-
-
Infusion:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Ionization:
-
Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. As the solvent evaporates, the peptide molecules become multiply charged ions.
-
-
Mass Analysis:
-
The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.
-
-
Data Analysis:
-
The resulting mass spectrum will show a series of peaks corresponding to different charge states of the peptide. Deconvolute the spectrum to determine the molecular weight of the neutral peptide.
-
Determination of Isoelectric Point by Isoelectric Focusing
Principle: Isoelectric focusing (IEF) is an electrophoresis technique that separates proteins and peptides based on their isoelectric point (pI).[4]
Methodology:
-
Gel Preparation:
-
Prepare a polyacrylamide or agarose gel containing a mixture of carrier ampholytes, which are small, multicharged molecules that establish a stable pH gradient when a voltage is applied.
-
-
Sample Application:
-
Dissolve the this compound peptide in a suitable buffer and apply it to the IEF gel.
-
-
Electrophoresis:
-
Apply an electric field across the gel. The peptide will migrate towards the electrode with the opposite charge.
-
As the peptide moves through the pH gradient, its net charge will change.
-
-
Focusing:
-
The peptide will stop migrating when it reaches the point in the pH gradient that is equal to its pI, as its net charge will be zero.
-
-
Detection:
-
After focusing, visualize the peptide band using a suitable staining method (e.g., Coomassie Brilliant Blue or silver stain).
-
-
pI Determination:
-
Determine the pI of the peptide by comparing its position to that of a standard pI marker run on the same gel.
-
Peptide Solubility Assay
Principle: The solubility of a peptide is determined by its amino acid composition and sequence. A systematic approach is used to find a suitable solvent.[5][6][7][8]
Methodology:
-
Initial Assessment:
-
Based on the calculated net positive charge, this compound is predicted to be a basic peptide.
-
-
Solubility in Aqueous Solution:
-
Attempt to dissolve a small, known amount of the lyophilized peptide (e.g., 1 mg) in a defined volume of sterile, deionized water (e.g., 1 mL to make a 1 mg/mL solution).
-
Vortex the solution for 30 seconds. If the peptide does not dissolve, sonicate the sample for 1-2 minutes.
-
-
Acidic Solution for Basic Peptides:
-
If the peptide is not soluble in water, add a small amount of a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), dropwise while vortexing until the peptide dissolves.
-
-
Organic Solvents (for hydrophobic peptides):
-
If the peptide remains insoluble (unlikely for Thr-Ser-Lys due to its charged and polar residues), a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) can be used to initially dissolve the peptide, followed by dropwise addition of an aqueous buffer.
-
-
Observation:
-
A successfully dissolved peptide will result in a clear solution with no visible particulates.
-
Biological Activity and Signaling Pathway
This compound has been identified as a bovine pineal antireproductive tripeptide with antigonadotropic activity.[9] It is known to bind to the luteinizing hormone-releasing hormone (LHRH) receptor and has been shown to reduce serum follicle-stimulating hormone (FSH).[9]
Proposed Signaling Pathway
The binding of this compound to the LHRH receptor on gonadotropic cells of the anterior pituitary is proposed to antagonize the normal signaling cascade of LHRH. This leads to a reduction in the synthesis and/or secretion of gonadotropins, specifically FSH.
Caption: Proposed signaling pathway of this compound.
Experimental and Logical Workflows
Peptide Physicochemical Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a synthetic peptide like this compound.
Caption: Workflow for peptide physicochemical characterization.
Relationship between Structure and Properties
The physicochemical properties of this compound are a direct consequence of its primary amino acid sequence and the properties of its constituent amino acids.
Caption: Structure-property relationships of this compound.
Conclusion
This technical guide has provided a detailed overview of the core physicochemical properties of the tripeptide this compound. The compiled data, calculated properties, and outlined experimental protocols offer a robust framework for researchers and drug development professionals. The visualization of its proposed signaling pathway and the logical workflows for its characterization further enhance the understanding of this biologically active peptide. A comprehensive grasp of these fundamental characteristics is essential for advancing research into its antigonadotropic activities and exploring its potential as a therapeutic agent.
References
- 1. msf.ucsf.edu [msf.ucsf.edu]
- 2. What Are the Methods for Measuring Peptide Molecular Weight Distribution | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Protein and Peptide Molecular Weight Determination - Creative Proteomics [mass.creative-proteomics.com]
- 4. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. biocat.com [biocat.com]
- 7. jpt.com [jpt.com]
- 8. biobasic.com [biobasic.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Potential Functions of Peptides with Threonine, Serine, and Lysine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multifaceted roles of peptides containing threonine (Thr), serine (Ser), and lysine (Lys). These amino acids are pivotal to the structure, function, and therapeutic potential of a vast array of peptides. This document delves into their fundamental biochemical properties, their critical involvement in cellular signaling through post-translational modifications, and their application in drug development, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Core Principles: The Significance of Thr, Ser, and Lys in Peptide Function
Threonine, serine, and lysine are fundamental amino acids that confer unique properties to peptides, influencing their structure, solubility, and biological activity.
-
Threonine (Thr) and Serine (Ser): These amino acids are characterized by their hydroxyl (-OH) side chains, which are polar and hydrophilic. This polarity allows them to readily interact with the aqueous environment and participate in hydrogen bonding, which is crucial for maintaining the three-dimensional structure of peptides.[1][2] The hydroxyl groups of serine and threonine are also key sites for post-translational modifications, most notably phosphorylation and glycosylation, which are critical for regulating a myriad of cellular processes.[1][3] Phosphorylation of serine and threonine residues is a primary mechanism in signal transduction, controlling the activity of numerous enzymes and receptors.[4][5]
-
Lysine (Lys): As a basic amino acid, lysine possesses a positively charged ε-amino group at physiological pH.[6] This positive charge is instrumental in the interaction of peptides with negatively charged molecules such as nucleic acids and acidic domains of proteins.[6] Lysine-rich peptides are often associated with antimicrobial activity, where the positive charge facilitates interaction with and disruption of negatively charged bacterial membranes.[7] The ε-amino group of lysine is also a hub for a wide range of post-translational modifications, including acetylation, methylation, ubiquitination, and sumoylation, which significantly expand the functional diversity of peptides and proteins.[8][9][10]
Quantitative Data on Bioactive Peptides
The biological activity of peptides containing threonine, serine, and lysine can be quantified to assess their therapeutic potential. The following tables summarize key quantitative data for representative peptides.
Table 1: Minimum Inhibitory Concentrations (MIC) of Lysine-Rich Antimicrobial Peptides
| Peptide | Target Organism | MIC (µM) | Reference |
| HPA3NT3-A2 | E. coli | 1 - 4 | [11] |
| HPA3NT3-A2 | S. aureus | 1 - 4 | [11] |
| AamAP1-Lysine | S. epidermidis | 5 | [12] |
| AamAP1-Lysine | S. aureus (MRSA) | 5 | [12] |
| AamAP1-Lysine | P. aeruginosa | 5 | [12] |
| P1-Arg (Arginine analog for comparison) | E. coli | 77.5 | [6] |
| P2-Lys | E. coli | 77.5 | [6] |
| P2-Lys | P. aeruginosa | 80.0 | [6] |
| CM15 | S. aureus | <8 | [13] |
| D3,13 (D-Lysine substituted CM15) | S. aureus | <16 | [13] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Bioactive Peptides
| Peptide | Target/Assay | IC50 (µM) | Reference |
| PSTO2 analogue (SRD7) | A549 (Lung cancer cell line) | 1.8 | [14] |
| PSTO2 analogue (SR2D10) | A549 (Lung cancer cell line) | 2.5 | [14] |
| Glycomimetic Peptide (Alkyl-peptide assembly) | Influenza virus hemagglutinin | 8 - 11 | [15] |
| L-K6 (Leucine- and Lysine-rich peptide) | LPS-induced inflammation | Not specified | [16] |
| Peptide 20 (KHWYKHYRH) | E. coli | 0.27 mg/mL | [17] |
| Peptide 20 (KHWYKHYRH) | P. aeruginosa | 2.93 mg/mL | [17] |
Signaling Pathways Involving Peptides with Thr, Ser, and Lys
The phosphorylation of serine and threonine residues is a cornerstone of intracellular signaling. These modifications, catalyzed by kinases, create docking sites for other proteins and modulate enzyme activity, propagating signals from the cell surface to the nucleus.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[18] It is a multi-tiered kinase cascade where a MAP kinase kinase kinase (MAPKKK) phosphorylates and activates a MAP kinase kinase (MAPKK), which in turn phosphorylates and activates a MAP kinase (MAPK) on threonine and tyrosine residues.[19] Activated MAPK then phosphorylates various downstream targets, including transcription factors.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is another critical regulator of cell growth and proliferation.[2][20] Upon ligand binding, the EGFR dimerizes and autophosphorylates on tyrosine residues, creating docking sites for adaptor proteins like Grb2 and Shc.[20][21] This leads to the activation of downstream signaling cascades, including the MAPK pathway and the PI3K/AKT pathway, which involves the serine/threonine kinase AKT.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of peptides containing threonine, serine, and lysine.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for chemically synthesizing peptides. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used.[19][22][23]
Materials:
-
Fmoc-protected amino acids
-
SPPS resin (e.g., Rink Amide for C-terminal amide, Wang resin for C-terminal carboxylic acid)[19]
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Base (e.g., DIPEA or NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Ether for precipitation
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test.[22]
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mass Spectrometry for Peptide Characterization
Mass spectrometry (MS) is a powerful technique to verify the molecular weight and sequence of a synthesized peptide.[18][24][25]
Materials:
-
Purified peptide sample
-
MS-grade solvents (e.g., water, acetonitrile)
-
Formic acid
-
Mass spectrometer (e.g., ESI-Q-TOF, MALDI-TOF)
Protocol (for ESI-MS):
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1-10 pmol/µL.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Sample Infusion: Infuse the sample into the mass spectrometer via direct injection or coupled to a liquid chromatography system (LC-MS).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. The spectrum will show the mass-to-charge (m/z) ratio of the peptide ions.
-
Data Analysis: Deconvolute the mass spectrum to determine the molecular weight of the peptide and compare it to the theoretical mass. For sequencing, tandem MS (MS/MS) is performed where the peptide ion is fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence.[25]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[2][12][17]
Materials:
-
Highly pure and concentrated peptide sample (0.5-5 mM)[2][11]
-
NMR buffer (e.g., phosphate buffer in H2O/D2O or D2O)
-
NMR spectrometer
Protocol:
-
Sample Preparation: Dissolve the peptide in the NMR buffer. The pH should be carefully adjusted. For experiments observing amide protons, the sample is prepared in H2O/D2O (e.g., 90%/10%).
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) 1H NMR spectra to assess sample purity and folding.
-
Acquire two-dimensional (2D) NMR experiments such as TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (<5 Å).
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software.
-
Assign the resonances to specific protons in the peptide sequence.
-
Use the NOE distance restraints, along with other experimental restraints (e.g., coupling constants), to calculate a family of 3D structures of the peptide that are consistent with the NMR data.
-
Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[26]
Materials:
-
Peptide stock solution
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Incubator
-
Plate reader
Protocol:
-
Prepare Bacterial Inoculum: Grow the bacterial strain overnight and then dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the growth medium.
-
Prepare Peptide Dilutions: Perform a serial two-fold dilution of the peptide stock solution in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.[26]
Conclusion
Peptides containing threonine, serine, and lysine are of immense interest to researchers and drug developers due to their diverse and tunable biological functions. The hydroxyl groups of threonine and serine are central to cellular regulation through phosphorylation and glycosylation, while the positive charge of lysine is key to interactions with cellular membranes and macromolecules. A thorough understanding of their properties, combined with robust experimental methodologies, is essential for the rational design and development of novel peptide-based therapeutics. This guide provides a foundational framework for professionals in the field to explore and harness the potential of these versatile biomolecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ClinPGx [clinpgx.org]
- 3. An atlas of substrate specificities for the human serine/threonine kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SH2 Domain Binding: Diverse FLVRs of Partnership [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. A Computational Workflow for Structure-Guided Design of Potent and Selective Kinase Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity [mdpi.com]
- 11. All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Comparison of three quantitative phosphoproteomic strategies to study receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Lighting Up T Lymphocyte Signaling with Quantitative Phosphoproteomics [frontiersin.org]
- 25. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 26. journals.asm.org [journals.asm.org]
I. Theoretical and Computational Approaches to Binding Affinity Prediction
An In-depth Technical Guide to Determining the Theoretical Binding Affinity of Threonyl-seryl-lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide this compound (Thr-Ser-Lys), like many small peptides, holds potential as a modulator of protein-protein interactions or as a pharmacophore for drug design. Understanding its binding affinity to various protein targets is fundamental to elucidating its biological function and therapeutic potential. While specific experimental data for the binding affinity of this compound is not extensively documented in publicly available literature, this guide outlines the robust theoretical and computational methodologies that can be employed to predict and analyze its binding characteristics. This document serves as a whitepaper on the core computational and experimental workflows used in modern drug discovery and molecular biology to assess peptide-protein interactions.
Computational methods provide a powerful, cost-effective means to screen potential binding partners and estimate the binding affinity of a peptide like this compound. The primary techniques employed are molecular docking and molecular dynamics simulations.
A. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (the peptide) when bound to a receptor (the protein target) to form a stable complex. The process also yields a scoring function that estimates the binding affinity.
Experimental Protocol: In Silico Molecular Docking
-
Ligand Preparation:
-
The 3D structure of this compound is generated using software such as Avogadro, ChemDraw, or via online tools like the PubChem Sketcher.
-
The structure is then energy-minimized using a force field (e.g., MMFF94) to obtain a stable conformation.
-
Appropriate protonation states at physiological pH (around 7.4) are assigned to the amino and carboxyl termini, as well as the lysine side chain.
-
-
Receptor Preparation:
-
A high-resolution 3D structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to titratable residues.
-
If the protein has a co-crystalized ligand, the binding site can be defined based on its location. Otherwise, binding site prediction algorithms (e.g., using CASTp or SiteHound) can be used.
-
-
Docking Simulation:
-
A docking program such as AutoDock Vina, Schrödinger's Glide, or GOLD is used.
-
A grid box is defined around the predicted binding site on the receptor.
-
The docking algorithm samples a large number of possible conformations and orientations of the peptide within the binding site.
-
-
Analysis of Results:
-
The results are ranked based on a scoring function, which provides an estimate of the binding free energy (often expressed in kcal/mol).
-
The top-ranked poses are visually inspected to analyze the specific interactions (hydrogen bonds, electrostatic interactions, hydrophobic contacts) between this compound and the protein target.
-
Caption: A generalized workflow for predicting peptide-protein binding using molecular docking.
B. Molecular Dynamics (MD) Simulations
MD simulations provide a more detailed and accurate assessment of binding affinity by simulating the movements of atoms in the protein-peptide complex over time. This is particularly useful for refining the results from molecular docking.
Experimental Protocol: Binding Free Energy Calculation with MD
-
System Preparation:
-
The best-ranked docked complex of this compound and the target protein is selected as the starting structure.
-
The complex is placed in a simulation box and solvated with an explicit water model (e.g., TIP3P).
-
Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.
-
-
Equilibration:
-
The system undergoes a series of energy minimization and equilibration steps.
-
Initially, the protein and ligand are held fixed while the water and ions are allowed to relax.
-
Subsequently, the restraints on the protein-ligand complex are gradually removed, and the system is heated to the target temperature (e.g., 300 K) and equilibrated at the target pressure (e.g., 1 bar).
-
-
Production Run:
-
Once equilibrated, a long simulation (typically 100-500 nanoseconds) is run, during which the atomic coordinates are saved at regular intervals. This generates a trajectory of the complex's dynamics.
-
-
Binding Free Energy Calculation:
-
The trajectory from the production run is analyzed using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy (ΔG_bind).
-
Caption: Workflow for calculating binding free energy using molecular dynamics simulations.
II. Data Presentation: Hypothetical Binding Affinity of this compound
The following table illustrates how quantitative data on the theoretical binding affinity of this compound to a set of hypothetical protein targets would be presented.
| Protein Target | PDB ID | Computational Method | Predicted Binding Affinity (kcal/mol) | Predicted Dissociation Constant (Kd) | Key Interacting Residues |
| Kinase A | 1XYZ | Molecular Docking (Vina) | -8.5 | ~1.5 µM | Asp184, Glu91 |
| Kinase A | 1XYZ | MD with MM/PBSA | -12.2 | ~150 nM | Asp184, Glu91, Lys72 |
| Protease B | 2ABC | Molecular Docking (Vina) | -7.2 | ~10 µM | Gly216, Ser195 |
| Protease B | 2ABC | MD with MM/PBSA | -9.8 | ~500 nM | Gly216, Ser195, Asp102 |
| Receptor C | 3DEF | Molecular Docking (Vina) | -6.5 | ~30 µM | Tyr55, Arg88 |
| Receptor C | 3DEF | MD with MM/PBSA | -7.9 | ~5 µM | Tyr55, Arg88, Gln123 |
Note: The data presented in this table is purely illustrative and does not represent experimentally verified values.
III. Experimental Validation Protocols
Computational predictions must be validated through experimental methods. The following are standard biophysical techniques used to measure binding affinity.
A. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (peptide) to a ligand (protein) immobilized on a sensor chip in real-time.
Experimental Protocol: SPR Analysis
-
Protein Immobilization: The purified target protein is covalently immobilized on a sensor chip (e.g., a CM5 chip).
-
Peptide Injection: A series of concentrations of this compound are injected over the sensor chip surface.
-
Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass bound, is measured and recorded as a sensorgram.
-
Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a binding model. The equilibrium dissociation constant (K_d) is calculated as k_off / k_on.
B. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction.
Experimental Protocol: ITC Analysis
-
Sample Preparation: The purified target protein is placed in the sample cell, and a concentrated solution of this compound is loaded into the injection syringe.
-
Titration: The peptide solution is titrated into the protein solution in a series of small injections.
-
Heat Measurement: The heat change after each injection is measured by the instrument.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).
Caption: Workflow for the experimental validation of computationally predicted binding affinities.
IV. Visualization of Potential Signaling Pathway Involvement
Should this compound be found to bind to a cell surface receptor, it could trigger an intracellular signaling cascade. The diagram below illustrates a generic signaling pathway that could be initiated by such a binding event.
Caption: A generic signaling cascade initiated by peptide binding to a cell surface receptor.
Determining the theoretical binding affinity of a peptide such as this compound requires a multi-faceted approach that integrates computational modeling with experimental validation. Molecular docking and molecular dynamics simulations serve as powerful initial tools for identifying potential binding partners and estimating affinity. These in silico findings must then be substantiated through rigorous biophysical techniques like SPR and ITC to provide a comprehensive and reliable understanding of the peptide's molecular interactions. This combined strategy is a cornerstone of modern molecular biology and drug discovery, enabling the rational design of novel therapeutics and research tools.
The Functional Significance of Threonine-Serine-Lysine Clusters in Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While not formally classified as a canonical protein motif, the co-occurrence of threonine (Thr), serine (Ser), and lysine (Lys) residues in close spatial or sequential proximity can form functionally significant microenvironments within proteins. These "TSK clusters" represent versatile platforms for cellular signaling and enzymatic activity, owing to the unique combination of the hydroxyl groups of threonine and serine, which are primary sites of phosphorylation, and the positively charged primary amine of lysine, a hub for various post-translational modifications and electrostatic interactions. This technical guide explores the discovery and significance of TSK clusters, presenting case studies that illuminate their roles in protein function. Detailed experimental protocols and quantitative data are provided to offer a comprehensive resource for researchers and drug development professionals investigating the nuanced roles of these amino acid constellations.
Introduction: Beyond Canonical Motifs
Protein function is often dictated by conserved sequences of amino acids known as motifs. While databases like PROSITE and Pfam house vast collections of these functional units, many functionally important amino acid arrangements remain unclassified. This guide focuses on one such arrangement: the clustering of Threonine, Serine, and Lysine. Although a "TSK motif" is not a recognized entry in major protein motif databases, the investigation into regions rich in these three residues reveals their critical contributions to protein function, particularly in mediating protein-protein interactions and enzymatic catalysis. The juxtaposition of phosphorylatable and positively charged residues creates a dynamic interface capable of engaging in a complex network of interactions.
Case Study 1: The Thr/Ser/Lys-Rich Region of FER-1 and its Role in Membrane Fusion
A notable example of a functionally significant TSK cluster is found in the fertilization-1 (FER-1) protein of the nematode Caenorhabditis elegans. FER-1 is essential for the fusion of sperm vesicles with the plasma membrane during spermiogenesis[1].
Discovery and Functional Significance
Genetic screening for sterile mutants in C. elegans led to the identification of the fer-1 gene. Sequence analysis of the FER-1 protein revealed a distinctive threonine/serine/lysine-rich region near its N-terminus[1]. While the precise molecular mechanism is still under investigation, it is hypothesized that this positively charged and hydroxyl-rich domain is crucial for mediating interactions with negatively charged phospholipid headgroups of the cell membrane, thereby facilitating the membrane fusion process. Mutations within this region have been shown to disrupt FER-1 function, leading to infertility[1].
Signaling and Logical Pathway
The process of sperm vesicle fusion is a critical step in fertilization. The TSK-rich region of FER-1 is proposed to act as a key player in this event, potentially interacting with other proteins or membrane components to drive the fusion of the vesicle and plasma membranes.
Experimental Protocols
To investigate the functional importance of the TSK-rich region in FER-1, site-directed mutagenesis can be employed to substitute the threonine, serine, and/or lysine residues with other amino acids, such as alanine (to remove the functional groups), or with residues of opposite charge to disrupt electrostatic interactions.
Protocol:
-
Plasmid Preparation: A plasmid containing the wild-type fer-1 cDNA is used as a template.
-
Primer Design: Design mutagenic primers containing the desired nucleotide changes to alter the codons for Thr, Ser, or Lys.
-
PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase with the mutagenic primers and the wild-type plasmid template.
-
Template Digestion: Digest the parental, methylated DNA template with DpnI endonuclease.
-
Transformation: Transform the mutated plasmids into competent E. coli for amplification.
-
Sequence Verification: Sequence the recovered plasmids to confirm the desired mutations.
-
Functional Assay: Introduce the mutated fer-1 gene into fer-1 mutant nematodes and assess the rescue of the sterile phenotype.
Co-immunoprecipitation (Co-IP) can be used to identify proteins that interact with the TSK-rich region of FER-1.
Protocol:
-
Cell Lysis: Lyse C. elegans expressing a tagged version of FER-1 (e.g., GFP-FER-1) in a non-denaturing lysis buffer.
-
Pre-clearing: Incubate the lysate with control beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the tag (e.g., anti-GFP).
-
Immune Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify interacting partners.
Quantitative Data
| Mutation in FER-1 | Phenotype | Reference |
| Wild-type | Fertile | [1] |
| fer-1 null mutant | Sterile | [1] |
| Mutations in TSK-rich region | Sterile (predicted) | [1] |
Case Study 2: The Conserved MCSTSK Motif in CTX-M β-Lactamases
A second compelling example of a TSK-containing functional sequence is the conserved methionine-cysteine-serine-threonine-serine-lysine (MCSTSK) motif found in CTX-M extended-spectrum β-lactamases (ESBLs)[2]. These enzymes are a major cause of antibiotic resistance in Gram-negative bacteria.
Discovery and Functional Significance
In silico analysis of various CTX-M β-lactamase sequences revealed the presence of the highly conserved MCSTSK motif[2]. This motif is located in a region of the enzyme that is critical for its catalytic activity and substrate specificity. The serine and threonine residues can participate in hydrogen bonding networks within the active site, while the lysine residue, with its positive charge, may be involved in substrate binding or in maintaining the structural integrity of the active site. The cysteine residue in this motif is also of interest for its potential role in catalysis or disulfide bond formation.
Catalytic Mechanism and the Role of the TSK Cluster
The catalytic mechanism of β-lactamases involves the hydrolysis of the β-lactam ring of antibiotics like penicillins and cephalosporins. The TSK portion of the MCSTSK motif is positioned to contribute to this process.
Experimental Protocols
To quantify the contribution of the TSK residues to the catalytic efficiency of CTX-M β-lactamases, enzyme kinetic studies are performed on wild-type and mutant enzymes.
Protocol:
-
Protein Expression and Purification: Express and purify wild-type and mutant forms of the CTX-M enzyme.
-
Substrate Preparation: Prepare solutions of a chromogenic β-lactam substrate (e.g., nitrocefin) at various concentrations.
-
Kinetic Assay: Initiate the enzymatic reaction by adding the enzyme to the substrate solutions.
-
Data Acquisition: Monitor the hydrolysis of the substrate over time by measuring the change in absorbance at a specific wavelength.
-
Data Analysis: Determine the initial reaction velocities (V₀) for each substrate concentration. Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ. The catalytic efficiency (k꜀ₐₜ/Kₘ) can then be calculated.
To visualize the structural role of the TSK cluster, X-ray crystallography of the enzyme, both in its apo form and in complex with a substrate or inhibitor, can be performed.
Protocol:
-
Protein Crystallization: Screen for conditions that promote the crystallization of the purified enzyme.
-
Data Collection: Expose the protein crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data and solve the phase problem to generate an electron density map.
-
Model Building and Refinement: Build an atomic model of the protein into the electron density map and refine it to obtain the final structure.
-
Structural Analysis: Analyze the three-dimensional structure to determine the interactions of the Thr, Ser, and Lys residues within the active site.
Quantitative Data
Mutational studies on the residues within the MCSTSK motif would provide quantitative data on their importance for enzymatic activity. A hypothetical table of results is presented below.
| Enzyme Variant | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| Wild-type CTX-M | 50 | 1000 | 2.0 x 10⁷ |
| T(in TSK) -> A | 200 | 200 | 1.0 x 10⁶ |
| S(in TSK) -> A | 150 | 100 | 6.7 x 10⁵ |
| K(in TSK) -> A | 500 | 50 | 1.0 x 10⁵ |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Broader Significance and Future Directions
The case studies of FER-1 and CTX-M β-lactamases highlight the functional importance of Thr-Ser-Lys clusters, even in the absence of their formal classification as a canonical motif. The combination of phosphorylatable residues with a positively charged residue creates a versatile functional unit capable of diverse molecular interactions.
For drug development professionals, regions in proteins that are rich in Thr, Ser, and Lys may represent novel targets for therapeutic intervention. Small molecules could be designed to bind to these clusters, thereby modulating protein function. For example, inhibitors could be developed to target the TSK-containing active site of enzymes like β-lactamases, or to disrupt protein-protein or protein-membrane interactions mediated by such clusters.
Future research should focus on a more systematic, proteome-wide identification of TSK clusters and an in-depth characterization of their functional roles. The development of computational tools to predict the functional significance of such non-canonical motifs would be a valuable asset in this endeavor.
Conclusion
The exploration of Thr-Ser-Lys clusters underscores the idea that our understanding of protein function should not be limited to well-defined, canonical motifs. The functional versatility of the proteome arises from a complex interplay of amino acid properties, and even seemingly random-looking clusters of residues can harbor critical functional information. The examples of FER-1 and CTX-M β-lactamases provide a compelling argument for a deeper investigation into the significance of these and other non-canonical amino acid arrangements in health and disease. This technical guide serves as a foundational resource for researchers poised to explore this exciting and underexplored area of protein science.
References
An In-depth Technical Guide to the Thymic Stromal Lymphopoietin (TSLP) Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a direct cell signaling role of the tripeptide Threonine-Serine-Lysine (Thr-Ser-Lys) did not yield specific established pathways. However, the acronym TSLP is prominently associated with Thymic Stromal Lymphopoietin , a key cytokine involved in the regulation of immune responses, particularly in allergic inflammation. This guide will provide an in-depth exploration of the TSLP signaling pathway.
Introduction to TSLP Signaling
Thymic Stromal Lymphopoietin (TSLP) is a four-helix bundle cytokine that plays a critical role in the regulation of immune responses and the differentiation of hematopoietic cells.[1][2] It is a key initiator of allergic inflammation and is implicated in the pathophysiology of diseases such as asthma, atopic dermatitis, and eosinophilic esophagitis.[1][2][3] TSLP exerts its effects by signaling through a heterodimeric receptor complex, activating downstream pathways that lead to the modulation of gene expression and cellular responses. Cellular targets of TSLP are diverse and include dendritic cells, B cells, mast cells, regulatory T (Treg) cells, and both CD4+ and CD8+ T cells.[1][2]
Molecular Components of the TSLP Signaling Pathway
The TSLP signaling cascade is initiated by the binding of TSLP to its receptor complex, which then triggers a series of intracellular phosphorylation events.
2.1. TSLP Cytokine: TSLP is primarily produced by epithelial cells at barrier surfaces like the skin, gut, and lungs in response to inflammatory stimuli, allergens, or pathogens.[4][5]
2.2. TSLP Receptor (TSLPR) Complex: The high-affinity TSLP receptor is a heterodimer composed of two main subunits:
-
TSLP Receptor (TSLPR) chain (CRLF2): This is a unique receptor chain that binds to TSLP with high affinity.[6]
-
Interleukin-7 Receptor alpha chain (IL-7Rα): While IL-7Rα does not bind TSLP on its own, it is recruited to the TSLP-TSLPR complex to form the functional, high-affinity signaling receptor.[4][6]
2.3. Downstream Signaling Molecules:
-
Janus Kinases (JAKs): The TSLP receptor complex is associated with JAK1 and JAK2.[7][8]
-
Signal Transducers and Activators of Transcription (STATs): The primary transcription factor activated by TSLP signaling is STAT5.[7][8] However, activation of STAT1 and STAT3 has also been reported in some cell types.[8][9]
The TSLP Signaling Cascade
The binding of TSLP to the TSLPR chain induces a conformational change that promotes the recruitment of the IL-7Rα chain. This forms a stable ternary complex, bringing the intracellular domains of the two receptor chains into close proximity. This proximity facilitates the trans-phosphorylation and activation of the associated JAK1 and JAK2 kinases.
Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the TSLPR complex. These phosphorylated sites serve as docking sites for the SH2 domains of STAT5 proteins. Once recruited to the receptor, STAT5 is phosphorylated by the activated JAKs.
Phosphorylated STAT5 molecules then dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. Key target genes of TSLP-induced STAT5 activation include those involved in Th2 cell differentiation and the production of pro-inflammatory cytokines like IL-4, IL-5, and IL-13.[10][11]
Signaling Pathway Diagram
References
- 1. TSLP signaling pathway map: a platform for analysis of TSLP-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Thymic stromal lymphopoietin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Signaling Mediated by TSLP and IL-7 in Inflammation, Autoimmune Diseases, and Cancer [frontiersin.org]
- 6. Modulation of Signaling Mediated by TSLP and IL-7 in Inflammation, Autoimmune Diseases, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymic stromal lymphopoietin-mediated STAT5 phosphorylation via kinases JAK1 and JAK2 reveals a key difference from IL-7–induced signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. rupress.org [rupress.org]
- 11. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Threonyl-seryl-lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acids into a desired peptide sequence. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme that offers mild reaction conditions, making it suitable for a broad range of peptide sequences, including those with sensitive residues. This document provides a detailed protocol for the synthesis of the hydrophilic tripeptide, Threonyl-seryl-lysine (Thr-Ser-Lys), a sequence of interest in various biochemical and pharmaceutical research areas. The protocol covers the entire workflow from resin preparation to final peptide purification and analysis.
Data Presentation
The following table summarizes typical quantitative data for the solid-phase synthesis of short, hydrophilic peptides like this compound. It is important to note that actual yields and purity can vary depending on the specific synthesis conditions, scale, and purification methods employed.
| Parameter | Typical Value |
| Resin Loading | 0.4 - 0.8 mmol/g |
| Coupling Efficiency (per step) | > 99% |
| Overall Crude Peptide Yield | 70 - 90% |
| Purity of Crude Peptide (by HPLC) | 60 - 85% |
| Final Purity after Purification (by HPLC) | > 98% |
| Overall Purified Peptide Yield | 30 - 60% |
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid). Typical loading: 0.5 mmol/g.
-
Fmoc-protected Amino Acids:
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Ser(tBu)-OH
-
Fmoc-Thr(tBu)-OH
-
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Activation Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents:
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane)
-
Methanol (MeOH)
-
Diethyl ether (cold)
-
-
Cleavage Cocktail (Reagent K): [1][2]
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Purification:
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
-
Analysis:
-
Analytical RP-HPLC
-
Mass spectrometer (e.g., ESI-MS)
-
Protocol: Step-by-Step Synthesis of this compound
This protocol is based on the Fmoc/tBu strategy.[3]
1. Resin Preparation and First Amino Acid Coupling (Lysine)
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Swell the resin in DMF for 1 hour.
-
Drain the DMF.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and repeat for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling of Fmoc-Lys(Boc)-OH:
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by a yellow color, is desired).
-
Wash the resin with DMF (5 times) and DCM (3 times).
2. Second Amino Acid Coupling (Serine)
-
Fmoc Deprotection: Repeat step 1.4.
-
Wash the resin as in step 1.5.
-
Coupling of Fmoc-Ser(tBu)-OH:
-
Prepare the activated amino acid solution with Fmoc-Ser(tBu)-OH as in step 1.6.
-
Add the solution to the resin and agitate for 2 hours.
-
-
Perform a Kaiser test and wash the resin as in steps 1.7 and 1.8.
3. Third Amino Acid Coupling (Threonine)
-
Fmoc Deprotection: Repeat step 1.4.
-
Wash the resin as in step 1.5.
-
Coupling of Fmoc-Thr(tBu)-OH:
-
Prepare the activated amino acid solution with Fmoc-Thr(tBu)-OH as in step 1.6.
-
Add the solution to the resin and agitate for 2 hours.
-
-
Perform a Kaiser test and wash the resin as in steps 1.7 and 1.8.
4. Final Fmoc Deprotection
-
Fmoc Deprotection: Repeat step 1.4 to remove the Fmoc group from the N-terminal Threonine.
-
Wash the resin with DMF (5 times) and DCM (5 times).
-
Dry the peptide-resin under vacuum for at least 1 hour.
5. Cleavage and Side-Chain Deprotection
-
Add the freshly prepared and chilled cleavage cocktail (Reagent K) to the dried peptide-resin (10 mL per gram of resin).[1][2]
-
Agitate the mixture at room temperature for 2-3 hours. The presence of scavengers in Reagent K helps to prevent side reactions with the hydroxyl groups of Threonine and Serine.[4][5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
6. Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of mobile phase A.
-
Purify the peptide by preparative RP-HPLC using a suitable gradient of mobile phase B.[6][7][8]
-
Collect the fractions containing the pure peptide.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Confirm the identity of the peptide by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Visualizations
Experimental Workflow for Solid-Phase Synthesis of Thr-Ser-Lys
Caption: Workflow for the Fmoc-based solid-phase synthesis of this compound.
Logical Relationship of SPPS Steps
Caption: Logical flow of the key steps in solid-phase peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. iris-biotech.de [iris-biotech.de]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
Fmoc-Based Solid-Phase Synthesis of Thr-Ser-Lys: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the manual solid-phase synthesis of the tripeptide Threonyl-Seryl-Lysine (Thr-Ser-Lys) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. This protocol is intended for researchers and professionals in the fields of peptide chemistry, drug discovery, and development.
Introduction
Solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry is a cornerstone technique for the assembly of peptides.[1] The Fmoc protecting group for the α-amino group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups or the linkage of the peptide to the resin.[2] This orthogonal protection strategy enables the efficient and stepwise elongation of the peptide chain. This protocol will detail the synthesis of the tripeptide Thr-Ser-Lys on a Wang resin, followed by cleavage, deprotection, purification, and analysis.
Experimental Workflow
The overall workflow for the synthesis, purification, and analysis of Thr-Ser-Lys is depicted below.
Caption: Workflow for the Fmoc-based synthesis of Thr-Ser-Lys.
Materials and Reagents
| Reagent | Supplier | Grade |
| Fmoc-Lys(Boc)-OH | e.g., ChemPep, Aapptec | Peptide Synthesis Grade |
| Fmoc-Ser(tBu)-OH | e.g., Aapptec | Peptide Synthesis Grade |
| Fmoc-Thr(tBu)-OH | e.g., MedChemExpress | Peptide Synthesis Grade |
| Wang Resin, 100-200 mesh, 0.5-1.0 mmol/g | Various | Peptide Synthesis Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Reagent Grade |
| Hydroxybenzotriazole (HOBt) | Various | Reagent Grade |
| Piperidine | Various | Reagent Grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| Water | Various | HPLC Grade |
| Acetonitrile (ACN) | Various | HPLC Grade |
Experimental Protocols
Resin Preparation and Swelling
-
Place 100 mg of Wang resin (assuming a substitution of 0.5 mmol/g, which corresponds to 0.05 mmol) in a fritted syringe reaction vessel.
-
Add 2 mL of N,N-Dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with occasional agitation.
-
Drain the DMF.
First Amino Acid Coupling: Fmoc-Lys(Boc)-OH
-
Activation: In a separate vial, dissolve Fmoc-Lys(Boc)-OH (4 equivalents, 0.2 mmol, 93.7 mg), HOBt (4 equivalents, 0.2 mmol, 27.0 mg) in 1 mL of DMF. Add DIC (4 equivalents, 0.2 mmol, 31 µL). Allow the activation to proceed for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 2 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 2 mL), Dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL).
Fmoc Deprotection
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) to ensure complete removal of piperidine.
Second Amino Acid Coupling: Fmoc-Ser(tBu)-OH
-
Activation: In a separate vial, dissolve Fmoc-Ser(tBu)-OH (4 equivalents, 0.2 mmol, 76.7 mg), HOBt (4 equivalents, 0.2 mmol, 27.0 mg) in 1 mL of DMF. Add DIC (4 equivalents, 0.2 mmol, 31 µL). Allow the activation to proceed for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin-bound lysine. Agitate the mixture for 2 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin as described in step 2.3.
Fmoc Deprotection
Repeat the Fmoc deprotection procedure as described in section 3.
Third Amino Acid Coupling: Fmoc-Thr(tBu)-OH
-
Activation: In a separate vial, dissolve Fmoc-Thr(tBu)-OH (4 equivalents, 0.2 mmol, 79.5 mg), HOBt (4 equivalents, 0.2 mmol, 27.0 mg) in 1 mL of DMF. Add DIC (4 equivalents, 0.2 mmol, 31 µL). Allow the activation to proceed for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin-bound dipeptide. Agitate the mixture for 2 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin as described in step 2.3.
Final Fmoc Deprotection
Repeat the Fmoc deprotection procedure as described in section 3. After the final wash, wash the resin with DCM (3 x 2 mL) and dry it under vacuum.
The structure of the fully protected tripeptide on the resin is as follows:
Caption: Protected Thr-Ser-Lys attached to Wang resin.
Cleavage and Side-Chain Deprotection
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). For the 100 mg of resin, prepare 2 mL of the cocktail.[3][4] Caution: Perform this step in a well-ventilated fume hood.
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 0.5 mL of TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to 10 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Analysis
HPLC Purification
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6][7][8]
| Parameter | Condition |
| Column | C18 column (e.g., 5 µm, 4.6 x 250 mm for analytical or a preparative column for larger scale) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | A linear gradient, for example, 5-60% B over 30 minutes. This may need to be optimized. |
| Flow Rate | 1 mL/min for analytical, higher for preparative. |
| Detection | UV at 220 nm and 280 nm. |
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the major peak.
-
Analyze the collected fractions for purity by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Mass Spectrometry Analysis
The identity of the purified peptide should be confirmed by mass spectrometry.[9][10][11]
| Parameter | Expected Value |
| Technique | Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Expected Mass | C13H27N5O5, Monoisotopic Mass: 349.1961 Da, Average Mass: 349.3813 Da |
| Observed Ions | [M+H]+, [M+2H]2+, etc. |
Procedure:
-
Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50% ACN/water with 0.1% formic acid for ESI).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum and compare the observed mass with the calculated theoretical mass.
Summary of Quantitative Data
| Step | Reagent | Equivalents (relative to resin capacity) | Amount (for 0.05 mmol scale) | Reaction Time |
| Lysine Coupling | Fmoc-Lys(Boc)-OH | 4 | 93.7 mg | 2 hours |
| HOBt | 4 | 27.0 mg | ||
| DIC | 4 | 31 µL | ||
| Serine Coupling | Fmoc-Ser(tBu)-OH | 4 | 76.7 mg | 2 hours |
| HOBt | 4 | 27.0 mg | ||
| DIC | 4 | 31 µL | ||
| Threonine Coupling | Fmoc-Thr(tBu)-OH | 4 | 79.5 mg | 2 hours |
| HOBt | 4 | 27.0 mg | ||
| DIC | 4 | 31 µL | ||
| Fmoc Deprotection | 20% Piperidine in DMF | - | 2 x 2 mL | 5 + 15 min |
| Cleavage | TFA/TIS/Water (95:2.5:2.5) | - | 2 mL | 2-3 hours |
Conclusion
This protocol provides a comprehensive guide for the successful synthesis, purification, and analysis of the tripeptide Thr-Ser-Lys using Fmoc-based solid-phase peptide synthesis. The described methods are robust and can be adapted for the synthesis of other peptide sequences. Adherence to the specified procedures and careful handling of reagents are crucial for obtaining a high-purity final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. iris-biotech.de [iris-biotech.de]
- 5. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. protocols.io [protocols.io]
- 9. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Note: Mass Spectrometry Characterization of the Thr-Ser-Lys (TSK) Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction The tripeptide Threonyl-Serinyl-Lysine (Thr-Ser-Lys or TSK) serves as a model compound for developing and optimizing mass spectrometry-based analytical methods for small peptides. Its characterization is crucial for various applications, including proteomics research, biomarker discovery, and the quality control of synthetic peptides. Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the definitive identification and quantification of such peptides.[1][2] This application note provides a detailed protocol for the characterization of the TSK peptide using Electrospray Ionization (ESI) tandem mass spectrometry.
Principle The analysis involves introducing the TSK peptide into an electrospray ionization source, where it is converted into gas-phase, charged ions.[3] Due to the presence of the basic lysine residue, the peptide is readily protonated, typically forming [M+H]⁺ and [M+2H]²⁺ precursor ions in positive ion mode.[4] The mass spectrometer first measures the mass-to-charge ratio (m/z) of these intact precursor ions in an MS1 scan.[1] Selected precursor ions are then subjected to collision-induced dissociation (CID), causing fragmentation along the peptide backbone.[5] This process predominantly generates b- and y-type fragment ions. The resulting MS/MS spectrum, which plots the m/z of these fragment ions, provides a fingerprint that confirms the peptide's amino acid sequence.[6][7]
Experimental Protocols
Materials and Reagents
-
Thr-Ser-Lys (TSK) peptide standard
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes
-
Pipettes and tips
Sample Preparation
-
Stock Solution (1 mg/mL): Dissolve 1 mg of the TSK peptide standard in 1 mL of LC-MS grade water.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a solution of 0.1% formic acid in water. For example, add 10 µL of the stock solution to 990 µL of 0.1% formic acid.
-
Final Sample: Vortex the working solution gently and transfer it to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
The peptide mixture is separated using liquid chromatography before being introduced to the mass spectrometer.[1] A typical reversed-phase gradient is used to elute the peptide.
| Parameter | Value |
| LC System | Agilent 1100 LC system or equivalent |
| Column | C18 Column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% to 40% B over 10 minutes, then re-equilibrate |
Mass Spectrometry (MS) Method
The separated peptides are ionized via ESI and analyzed.[8] The mass spectrometer acquires data in a data-dependent manner, triggering MS/MS scans on the most abundant precursor ions.[9]
| Parameter | Value |
| Mass Spectrometer | LTQ Ion Trap, Orbitrap, or Q-TOF Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS1 Scan Range (m/z) | 100 - 1000 |
| MS/MS Activation | Collision-Induced Dissociation (CID) |
| Collision Energy | Normalized Collision Energy (NCE) of 25-35% |
| Data Acquisition | Data-Dependent Acquisition (Top 3-5 most intense ions) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
Data Presentation and Expected Results
Theoretical Mass and Precursor Ions
The expected mass-to-charge ratios for the TSK peptide are calculated based on its amino acid composition.
| Description | Formula | Monoisotopic Mass (Da) | m/z Ratio |
| Neutral Peptide (M) | C₁₃H₂₆N₄O₆ | 346.1856 | N/A |
| Singly Charged Ion [M+H]⁺ | [C₁₃H₂₇N₄O₆]⁺ | 347.1934 | 347.19 |
| Doubly Charged Ion [M+2H]²⁺ | [C₁₃H₂₈N₄O₆]²⁺ | 348.2012 | 174.10 |
Expected Fragment Ions (MS/MS)
Upon CID, the [M+H]⁺ precursor ion is expected to fragment into characteristic b- and y-ions. The theoretical m/z values for the primary singly charged fragments are listed below. In low-energy CID, b and y ions are the predominant fragment types observed.[10]
| Ion Type | Sequence | Monoisotopic Mass (Da) | m/z Ratio |
| b₁ | T | 101.0477 | 102.0550 |
| b₂ | T-S | 188.0797 | 189.0870 |
| y₁ | K | 146.1055 | 147.1128 |
| y₂ | S-K | 233.1375 | 234.1448 |
Note: Threonine side chains can sometimes exhibit a neutral loss of an acetaldehyde molecule (-44.026 Da) during fragmentation.[11]
Visualizations
Experimental Workflow
The overall process from sample preparation to data analysis is outlined below. This workflow ensures a systematic approach to peptide characterization.[1]
Caption: Workflow for the LC-MS/MS characterization of the TSK peptide.
TSK Peptide Fragmentation Pathway
The fragmentation of the singly protonated TSK peptide ([M+H]⁺) via Collision-Induced Dissociation (CID) results in specific b- and y-ion series that allow for sequence confirmation.
Caption: Predicted fragmentation pattern of the Thr-Ser-Lys peptide.
References
- 1. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Mascot help: Peptide fragmentation [matrixscience.com]
- 11. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Developing a Cell-Based Assay for Threonyl-seryl-lysine Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The discovery and characterization of novel bioactive peptides are fundamental to advancing therapeutic innovation. Tripeptides, in particular, represent a class of molecules with significant potential due to their specificity and potential for low toxicity. Threonyl-seryl-lysine (Thr-Ser-Lys) is a novel tripeptide whose biological activity is yet to be fully elucidated. The constituent amino acids provide clues to its potential functions: the hydroxyl groups of threonine and serine are potential sites for phosphorylation, suggesting a role in kinase signaling pathways, while the cationic nature of lysine is a common feature in antimicrobial peptides that interact with negatively charged bacterial membranes.
This application note provides a comprehensive framework and detailed protocols for the initial characterization of this compound's biological activity. We present a multi-assay approach to screen for three plausible functions: modulation of G-protein coupled receptor (GPCR) signaling, impact on kinase signaling cascades, and antimicrobial efficacy. These protocols are designed to be adaptable for the broader characterization of other novel peptides.
Hypothetical Signaling Pathways
To guide the experimental design, two hypothetical signaling pathways are proposed for investigation based on the peptide's structure.
Experimental Workflow
The following workflow provides a structured approach to screen for the biological activity of this compound.
Experimental Protocols
Protocol 1: Antimicrobial Activity Assessment via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive and Gram-negative bacteria.
Materials:
-
This compound (lyophilized powder)
-
Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Methodology:
-
Peptide Preparation: Dissolve this compound in sterile water to a stock concentration of 1024 µg/mL.
-
Bacterial Inoculum Preparation: Culture bacteria in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL, calibrated using OD600 readings.
-
Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the peptide stock solution in MHB to obtain final concentrations ranging from 256 µg/mL to 0.5 µg/mL in a volume of 50 µL per well.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring absorbance at 630 nm.[1]
Protocol 2: GPCR Activity Screening via cAMP Accumulation Assay
This protocol screens for agonistic or antagonistic activity on Gs or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP). A competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), is recommended.[2][3]
Materials:
-
HEK293 cells (or other suitable host cell line)
-
GPCR expression vectors (for a panel of receptors)
-
Lipofectamine 3000 or similar transfection reagent
-
cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit)
-
This compound
-
Forskolin (for Gi-coupled assays)
-
Known GPCR agonist (positive control)
-
Plate reader capable of HTRF
Methodology:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay. If screening a panel, transfect cells with the desired GPCR expression vectors 24 hours prior to the assay.
-
Peptide Preparation: Prepare a dilution series of this compound in the assay buffer provided with the kit.
-
Agonist Mode (for Gs-coupled receptors):
-
Remove culture medium from cells.
-
Add 20 µL of the peptide dilutions to the wells and incubate for 30 minutes at room temperature.
-
Add 20 µL of the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) and incubate for 60 minutes.
-
-
Antagonist Mode (for Gi-coupled receptors):
-
Pre-stimulate cells with 10 µM Forskolin to induce cAMP production.
-
Add the this compound dilutions and incubate. A decrease in the Forskolin-induced cAMP level indicates Gi activation.[2]
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm. Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.[3]
-
Analysis: Plot the cAMP concentration against the peptide concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Protocol 3: Kinase Signaling Pathway Modulation via Western Blot
This protocol assesses the effect of this compound on the phosphorylation status of key signaling kinases like Akt and ERK.
Materials:
-
HeLa cells (or other relevant cell line)
-
This compound
-
Serum-free culture medium
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
SDS-PAGE equipment and reagents
Methodology:
-
Cell Treatment: Seed HeLa cells and grow to 80% confluency. Serum-starve the cells for 12-18 hours.
-
Peptide Stimulation: Treat the serum-starved cells with various concentrations of this compound (e.g., 0, 1, 10, 100 µM) for a defined period (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 1X cell lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.[5]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal for each kinase.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| E. coli ATCC 25922 | Gram-Negative | >256 |
| S. aureus ATCC 29213 | Gram-Positive | 64 |
| P. aeruginosa PAO1 | Gram-Negative | >256 |
| B. subtilis ATCC 6633 | Gram-Positive | 128 |
Table 2: GPCR Activity Profile of this compound
| Target GPCR | Coupling | Assay Mode | Activity | EC50 / IC50 (µM) |
| Receptor A | Gs | Agonist | Agonist | 12.5 |
| Receptor B | Gi | Agonist | No Activity | >100 |
| Receptor C | Gq | Agonist | Not Tested | N/A |
| Receptor A | Gs | Antagonist | No Activity | >100 |
Table 3: Effect of this compound on Kinase Phosphorylation
| Kinase Target | Treatment Concentration (µM) | Fold Change in Phosphorylation (Normalized to Total Protein) |
| p-Akt (Ser473) | 1 | 1.2 ± 0.1 |
| 10 | 2.5 ± 0.3 | |
| 100 | 4.8 ± 0.5 | |
| p-ERK1/2 | 1 | 0.9 ± 0.2 |
| 10 | 1.1 ± 0.1 | |
| 100 | 1.0 ± 0.2 |
Conclusion
This application note provides a foundational set of protocols to begin the characterization of the novel tripeptide this compound. By systematically screening for antimicrobial, GPCR-modulating, and kinase-inhibiting activities, researchers can efficiently generate initial data to guide further, more detailed mechanism-of-action studies. The presented workflows, protocols, and data presentation formats offer a robust template for the investigation of new peptide-based therapeutic candidates.
References
- 1. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CST | Cell Signaling Technology [cellsignal.com]
- 5. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
Application Notes: Antimicrobial Activity Screening of Synthetic Thr-Ser-Lys
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge. Antimicrobial peptides (AMPs) are a promising class of therapeutic agents due to their broad-spectrum activity and unique mechanisms of action, which can circumvent conventional resistance pathways. This application note describes the screening of a synthetic tripeptide, Threonine-Serine-Lysine (Thr-Ser-Lys), for its antimicrobial properties. The positively charged lysine residue suggests potential interactions with negatively charged microbial cell membranes, a common mechanism for many AMPs.[1][2][3] The protocols outlined below provide a framework for determining the peptide's efficacy against a panel of pathogenic bacteria and fungi.
Principle
The antimicrobial activity of Thr-Ser-Lys is primarily assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents the visible growth of a microorganism.[4][5][6] This is typically evaluated using broth microdilution methods.[7][8][9][10] A preliminary assessment of antimicrobial activity can also be performed using the agar well diffusion assay, which provides a qualitative measure of the peptide's ability to inhibit microbial growth.[11][12][13]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol details the determination of the MIC of Thr-Ser-Lys against various microbial strains using the broth microdilution method in a 96-well plate format.[4][7][9][10]
Materials:
-
Synthetic Thr-Ser-Lys peptide (lyophilized)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria[5] or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates[4]
-
Sterile deionized water or appropriate solvent for the peptide
-
Spectrophotometer
-
Incubator[5]
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ampicillin for bacteria, Amphotericin B for fungi)
-
Negative control (broth only)
Procedure:
-
Peptide Preparation: Prepare a stock solution of Thr-Ser-Lys by dissolving the lyophilized peptide in a sterile solvent (e.g., deionized water) to a concentration of 1024 µg/mL.
-
Microorganism Preparation: Inoculate a fresh agar plate with the test microorganism and incubate overnight at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi).[5]
-
Inoculum Adjustment: Prepare a microbial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[4]
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the Thr-Ser-Lys stock solution to the first column of wells, resulting in a total volume of 200 µL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration.[8][14] Discard 100 µL from the last column of dilutions.
-
-
Inoculation: Add 10 µL of the adjusted microbial inoculum to each well, except for the sterility control wells (which should only contain broth).
-
Controls:
-
Positive Control: Wells containing broth, inoculum, and a standard antibiotic.
-
Negative Control (Growth Control): Wells containing broth and inoculum without any antimicrobial agent.[14]
-
Sterility Control: Wells containing only broth to check for contamination.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature for 18-24 hours for bacteria or 48 hours for fungi.[4][14]
-
Result Interpretation: The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) is observed.[4][5] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Agar Well Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of Thr-Ser-Lys.[11][12]
Materials:
-
Synthetic Thr-Ser-Lys peptide
-
Test microorganisms
-
Mueller-Hinton Agar (MHA)[12]
-
Sterile Petri dishes
-
Sterile cork borer or pipette tip (to create wells)[11]
-
Sterile swabs
-
Incubator
Procedure:
-
Plate Preparation: Prepare MHA plates and allow them to solidify.
-
Inoculation: Dip a sterile swab into the adjusted microbial inoculum (0.5 McFarland standard) and spread it evenly over the entire surface of the agar plate to create a lawn of bacteria.[12][13]
-
Well Creation: Use a sterile cork borer to create wells (typically 6-8 mm in diameter) in the agar.[11]
-
Peptide Addition: Add a defined volume (e.g., 50-100 µL) of the Thr-Ser-Lys solution at a known concentration into each well.[11]
-
Controls:
-
Positive Control: A well containing a standard antibiotic solution.
-
Negative Control: A well containing the solvent used to dissolve the peptide.[12]
-
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.[13]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).[12] A larger zone of inhibition indicates greater antimicrobial activity.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Thr-Ser-Lys against various microbial strains.
| Microorganism | Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | Gram-positive | 64 |
| Escherichia coli | ATCC 25922 | Gram-negative | 128 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 256 |
| Candida albicans | ATCC 90028 | Fungus | 128 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Clinical Isolate | Gram-positive | 64 |
Table 2: Zone of Inhibition for Thr-Ser-Lys (1 mg/mL) in Agar Well Diffusion Assay.
| Microorganism | Strain | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 25923 | 15 |
| Escherichia coli | ATCC 25922 | 12 |
| Pseudomonas aeruginosa | ATCC 27853 | 10 |
| Candida albicans | ATCC 90028 | 13 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Clinical Isolate | 16 |
Visualizations
Caption: Workflow for antimicrobial screening of Thr-Ser-Lys.
Caption: Putative mechanism of action for Thr-Ser-Lys.
References
- 1. Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Antimicrobial Mechanism of Action of Epsilon-Poly-l-Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. microchemlab.com [microchemlab.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. goldbio.com [goldbio.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistnotes.com [chemistnotes.com]
- 13. hereditybio.in [hereditybio.in]
- 14. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Synthetic Threonyl-seryl-lysine (TSK)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of the synthetic tripeptide Threonyl-seryl-lysine (TSK).
Understanding the Solubility of this compound (TSK)
The solubility of a peptide is primarily determined by its amino acid composition, length, and the net charge at a given pH.[1] this compound is a tripeptide composed of two polar, hydrophilic amino acids (Threonine and Serine) and one basic, positively charged amino acid (Lysine). This composition suggests that TSK should be relatively soluble in aqueous solutions. However, issues can still arise due to factors such as aggregation, improper solvent selection, or suboptimal pH.
Physicochemical Properties of TSK Amino Acids:
| Amino Acid | Side Chain Property | Contribution to Solubility |
| Threonine (Thr) | Polar, uncharged | Hydrophilic, enhances aqueous solubility |
| Serine (Ser) | Polar, uncharged | Hydrophilic, enhances aqueous solubility |
| Lysine (Lys) | Basic, positively charged | Hydrophilic, enhances aqueous solubility, especially at acidic to neutral pH |
Troubleshooting Guide for TSK Solubility Issues
This guide addresses common problems encountered when dissolving synthetic TSK.
Problem 1: Lyophilized TSK powder does not dissolve in water.
-
Possible Cause: While TSK is inherently hydrophilic, intermolecular interactions in the lyophilized state can sometimes hinder immediate dissolution. The pH of the water may also not be optimal.
-
Troubleshooting Steps:
-
Vortexing and Sonication: Agitate the solution by vortexing. If insolubility persists, sonication can help break up solid peptide particles and enhance dissolution.[2]
-
pH Adjustment: Since TSK contains a basic lysine residue, it will carry a net positive charge. Dissolution can often be improved in a slightly acidic environment.[3][4] Try adding a small amount of 10% acetic acid solution dropwise while vortexing.[4]
-
Temperature Control: Gently warming the solution (e.g., to < 40°C) can increase the kinetic energy and improve solubility.[2][5] However, avoid excessive heat to prevent peptide degradation.[5]
-
Problem 2: TSK precipitates out of solution after initial dissolution.
-
Possible Cause: The solution may be supersaturated, or a change in pH or temperature after dissolution may have occurred. The peptide might be at or near its isoelectric point (pI), where solubility is at a minimum.[1]
-
Troubleshooting Steps:
-
Review pH: Ensure the final pH of the solution is not at the pI of the peptide. For a basic peptide like TSK, maintaining a pH below its pI will ensure a net positive charge and promote solubility.
-
Dilution: The concentration of the peptide may be too high. Try preparing a more dilute stock solution.
-
Use of Co-solvents: For particularly stubborn precipitation, the addition of a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO) can help, followed by a slow, dropwise addition to your aqueous buffer.[6] It's recommended to keep the final DMSO concentration low (e.g., 0.1-1%) for cell-based assays.[6]
-
Problem 3: The TSK solution is cloudy or contains visible particulates.
-
Possible Cause: This indicates incomplete dissolution or the presence of insoluble aggregates.
-
Troubleshooting Steps:
-
Centrifugation: Before use, always centrifuge the peptide solution to pellet any undissolved material.[2][3] This ensures that the supernatant contains only the soluble peptide at a known maximum concentration.
-
Re-dissolution with pH Adjustment: Attempt to redissolve the pellet by adjusting the pH as described in Problem 1.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving this compound?
Given its hydrophilic and basic nature, the recommended starting solvent is sterile, distilled water.[6] If solubility is limited, a slightly acidic buffer or the addition of a small amount of acetic acid is the next logical step.[4]
Q2: How do I determine the net charge of TSK?
To estimate the net charge, assign a value to each charged residue at a specific pH:
-
Assign a value of +1 to each basic residue (Lysine, Arginine, Histidine) and the N-terminus (if not acetylated).[4]
-
Assign a value of -1 to each acidic residue (Aspartic acid, Glutamic acid) and the C-terminus (if not an amide).[4]
For TSK (this compound) at neutral pH (~7):
-
N-terminus: +1
-
Threonine: 0
-
Serine: 0
-
Lysine: +1
-
C-terminus: -1
-
Estimated Net Charge: +1. This positive charge indicates that TSK is a basic peptide.
Q3: Can I use organic solvents to dissolve TSK?
While TSK is expected to be water-soluble, if issues persist, organic solvents can be used. For very hydrophobic peptides, DMSO, DMF, or acetonitrile are common choices.[6][7] For TSK, which is not highly hydrophobic, these should be used as a last resort and in minimal amounts, followed by dilution in an aqueous buffer.[6]
Q4: How should I store my TSK stock solution?
Once dissolved, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol helps determine the optimal solvent for TSK without risking the entire batch of peptide.
-
Aliquot a small, known amount of lyophilized TSK (e.g., 1 mg) into a microcentrifuge tube.
-
Add a calculated volume of the primary solvent (e.g., sterile water) to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex the tube for 30 seconds.
-
If the peptide is not fully dissolved, sonicate the sample for 5-10 minutes.[2]
-
If still insoluble, add a secondary solvent (e.g., 10% acetic acid) dropwise, vortexing between additions, until the peptide dissolves.[4]
-
Record the final volumes of all solvents used to determine the solubility conditions.
-
Centrifuge the final solution to pellet any remaining insoluble material before use.[3]
Visualizations
Caption: Experimental workflow for testing TSK solubility.
Caption: Logical troubleshooting guide for TSK solubility.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. jpt.com [jpt.com]
- 4. biobasic.com [biobasic.com]
- 5. reta-peptide.com [reta-peptide.com]
- 6. lifetein.com [lifetein.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Cleavage of Thr-Ser-Lys from Resin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage of the Thr-Ser-Lys (T-S-K) tripeptide from solid-phase synthesis resins.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in cleaving peptides containing Threonine and Serine?
A1: Peptides containing Threonine (Thr) and Serine (Ser) present unique challenges during cleavage due to the nucleophilic nature of their hydroxyl side chains. The primary concerns are:
-
N-O Acyl Shift: Under strong acid conditions, such as with Trifluoroacetic Acid (TFA), the peptide backbone can rearrange, leading to the formation of an ester linkage with the hydroxyl group of Thr or Ser. This side reaction can be reversed with a basic workup, but it can complicate purification.
-
O-Sulfonation: If the peptide contains Arginine residues protected with sulfonyl-based groups (like Pmc or Mtr), the protecting groups can be transferred to the hydroxyls of Thr and Ser during cleavage, leading to O-sulfonated byproducts.
-
Incomplete Deprotection: The tert-butyl (tBu) protecting groups on Thr and Ser are generally labile to TFA, but incomplete removal can occur with insufficient cleavage times or TFA concentrations, leading to a heterogeneous product.
Q2: How does the basic nature of Lysine affect the cleavage and work-up process?
A2: The presence of Lysine (Lys) in the Thr-Ser-Lys sequence imparts a basic character to the peptide. This has several implications:
-
Solubility: The free epsilon-amino group of Lysine is protonated at acidic and neutral pH, which generally enhances the solubility of the peptide in aqueous solutions.[1][2][3][4] This can be advantageous during purification.
-
Cleavage Cocktail Interaction: The basic side chain of Lysine does not typically interfere with the acid-catalyzed cleavage from the resin.
-
Post-Cleavage Handling: Due to its basicity, the peptide may be soluble in acidic solutions like aqueous acetic acid, which can be used for initial dissolution before purification.[1][3]
Q3: Which cleavage cocktail is recommended for the Thr-Ser-Lys peptide?
A3: For a relatively simple and hydrophilic peptide like Thr-Ser-Lys, a standard cleavage cocktail is generally effective. A widely used and recommended cocktail is Reagent B or a similar formulation. The presence of water and a silane scavenger helps to minimize side reactions.
Q4: What is the role of scavengers in the cleavage cocktail for Thr-Ser-Lys?
A4: Scavengers are crucial for preventing the modification of the peptide by reactive cationic species generated during the removal of protecting groups and cleavage from the resin.[5] For Thr-Ser-Lys, the key roles of scavengers are:
-
Water: Acts as a scavenger and can help suppress the formation of some side products.
-
Triisopropylsilane (TIS): A highly effective scavenger for the t-butyl cations generated from the deprotection of Thr(tBu), Ser(tBu), and Lys(Boc).[6] This prevents re-attachment of these groups to the peptide.
-
Phenol: Can act as a scavenger and may offer some protection to aromatic residues if present. While not strictly necessary for Thr-Ser-Lys, it is a common component of general-purpose cleavage cocktails.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | 1. Incomplete cleavage from the resin. 2. Peptide precipitation is incomplete. 3. Re-attachment of the peptide to the resin. | 1. Extend the cleavage time to 3-4 hours. 2. Concentrate the TFA filtrate to a smaller volume before adding cold ether. 3. Ensure an adequate volume of cleavage cocktail is used to swell the resin.[5] 4. Re-cleave the resin with a fresh cocktail. |
| Multiple Peaks in HPLC Analysis | 1. Incomplete removal of side-chain protecting groups (tBu on Thr/Ser, Boc on Lys). 2. Formation of side products (e.g., N-O acyl shift). 3. Dehydration of Thr or Ser residues. | 1. Increase the cleavage time or use a higher concentration of TFA. 2. Treat the crude peptide with a dilute aqueous base (e.g., ammonium hydroxide) to reverse N-O acyl shift. 3. Optimize the cleavage cocktail with appropriate scavengers. |
| Peptide Fails to Precipitate in Ether | 1. The peptide is too short and hydrophilic to precipitate effectively in ether. 2. The volume of TFA is too high relative to the ether. | 1. Reduce the volume of the TFA solution by rotary evaporation or under a stream of nitrogen before adding to cold ether. 2. Use a larger volume of cold ether. 3. Try a different precipitation solvent, such as a mixture of ether and hexane. |
| Sticky or Oily Precipitate | 1. Residual scavengers or cleaved protecting groups are co-precipitating with the peptide. | 1. Perform multiple washes of the precipitate with cold ether.[7] 2. Ensure the ether is sufficiently cold (-20°C or lower). |
Data Presentation: Comparison of Cleavage Cocktails
| Cleavage Cocktail | Composition (v/v) | Expected Cleavage Efficiency for Thr-Ser-Lys | Potential Side Reactions | Recommendation |
| Reagent B [6] | 88% TFA, 5% Phenol, 5% Water, 2% TIS | High | Low risk of tBu re-attachment. | Recommended for its effectiveness and lower odor. |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% Water | High | Minimal side reactions expected for this peptide. | Highly Recommended as a clean and effective option. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | High | Contains malodorous thiols, which are not necessary for this sequence. | Not necessary; simpler cocktails are sufficient. |
| 95% Aqueous TFA | 95% TFA, 5% Water | Moderate to High | Higher risk of side reactions due to the absence of specific scavengers for tBu cations. | Not recommended; the addition of TIS is highly beneficial. |
Experimental Protocols
Protocol 1: Standard Cleavage of Thr-Ser-Lys from Resin using TFA/TIS/H₂O
Materials:
-
Peptide-resin (e.g., Thr(tBu)-Ser(tBu)-Lys(Boc)-Wang resin)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether (-20°C)
-
Nitrogen gas supply
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in the reaction vessel.
-
Wash the resin three times with DCM to remove any residual DMF and to swell the resin.
-
Dry the resin under a stream of nitrogen for 10-15 minutes.
-
-
Cleavage Reaction:
-
Prepare the cleavage cocktail fresh: 95% TFA, 2.5% TIS, 2.5% Water. For 100 mg of resin, prepare 2 mL of the cocktail.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours. A color change in the solution may be observed as the protecting groups are cleaved.
-
-
Peptide Isolation:
-
Filter the TFA solution containing the cleaved peptide into a clean collection tube.
-
Wash the resin twice with a small volume of fresh TFA (e.g., 0.5 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
In a separate centrifuge tube, add 10 volumes of cold diethyl ether (e.g., 20 mL for 2 mL of TFA solution).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether, centrifuging and decanting each time. This removes residual scavengers and byproducts.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Post-Cleavage Workup for Solubility Enhancement
For basic peptides like Thr-Ser-Lys that may have solubility challenges or to reverse potential N-O acyl shifts, the following workup can be performed.
Materials:
-
Crude, dried peptide from Protocol 1
-
10% aqueous acetic acid solution
-
Lyophilizer
Procedure:
-
Dissolution:
-
Dissolve the crude peptide in a minimal amount of 10% aqueous acetic acid. Sonication may be used to aid dissolution.
-
-
Lyophilization:
-
Freeze the peptide solution using a dry ice/acetone bath or a suitable freezer.
-
Lyophilize the frozen sample to obtain a fluffy, white powder. This removes the acetic acid and water, yielding the peptide acetate salt, which is often more soluble in aqueous buffers for subsequent purification.
-
Mandatory Visualizations
Caption: Experimental workflow for the cleavage of Thr-Ser-Lys from resin.
Caption: Troubleshooting decision tree for Thr-Ser-Lys cleavage.
References
Technical Support Center: Synthesis of Peptides with Hydroxylated Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of peptides containing hydroxylated amino acids: Serine (Ser), Threonine (Thr), and Tyrosine (Tyr).
Frequently Asked Questions (FAQs)
1. What are the most common side reactions when synthesizing peptides with Ser, Thr, or Tyr?
The primary side reactions include:
-
O-acylation: Unwanted acylation of the hydroxyl group on the amino acid side chain.
-
Racemization: Loss of stereochemical integrity at the alpha-carbon of the amino acid.
-
Dehydration (β-elimination): Elimination of water from the side chain of Ser and Thr, leading to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[1][2][3]
-
Oxidation: The phenolic ring of Tyrosine is susceptible to oxidation, which can lead to various byproducts.[4][5][6]
-
N-O Acyl Shift: An intramolecular migration of the peptide backbone from the nitrogen to the oxygen of the hydroxyl group, particularly in acidic conditions.[7]
2. Why is it crucial to protect the hydroxyl group of these amino acids during synthesis?
Protection of the hydroxyl group is essential to prevent side reactions such as O-acylation, which can lead to the formation of branched peptides and other impurities, ultimately reducing the yield and purity of the target peptide.[8]
3. What are the standard protecting groups for Ser, Thr, and Tyr in Fmoc and Boc SPPS?
| Amino Acid | Fmoc Strategy | Boc Strategy |
| Serine (Ser) | tert-Butyl (tBu), Trityl (Trt)[8] | Benzyl (Bzl)[8] |
| Threonine (Thr) | tert-Butyl (tBu), Trityl (Trt)[8] | Benzyl (Bzl)[8] |
| Tyrosine (Tyr) | tert-Butyl (tBu)[8] | 2,6-Dichlorobenzyl (2,6-Cl2-Bzl), 2-Bromobenzyloxycarbonyl (2-Br-Z) |
Troubleshooting Guides
Issue 1: O-Acylation of Serine, Threonine, or Tyrosine
Symptom: Mass spectrometry analysis of the crude peptide shows unexpected mass additions corresponding to the acylation of hydroxyl groups.
Cause: The nucleophilic hydroxyl side chain of Ser, Thr, or Tyr can be acylated by the activated C-terminal of the incoming amino acid, especially when using highly reactive coupling reagents or if the hydroxyl group is unprotected.
Solutions:
-
Use of Protecting Groups: The most effective way to prevent O-acylation is to use appropriate side-chain protecting groups (e.g., tBu for Fmoc, Bzl for Boc).[8]
-
Additives to the Coupling Reaction: The addition of 1-hydroxybenzotriazole (HOBt) can suppress O-acylation by forming an active ester that is less prone to this side reaction.[9][10]
-
Choice of Coupling Reagent: Using less reactive coupling reagents can minimize O-acylation, although this may lead to slower coupling times.
Experimental Protocol: Suppression of O-acylation using HOBt
-
Pre-activation: Dissolve the Fmoc-amino acid (3 eq.), HOBt (3 eq.), and a coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) (3 eq.) in an appropriate solvent (e.g., DMF).
-
Activation Time: Allow the mixture to react for 10-15 minutes at room temperature to form the HOBt active ester.
-
Coupling: Add the pre-activated mixture to the resin-bound peptide and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.
Mechanism of O-Acylation
Issue 2: Racemization of Hydroxylated Amino Acids
Symptom: Chiral HPLC analysis reveals the presence of diastereomeric impurities in the final peptide product.
Cause: The activated carboxyl group of the amino acid can lead to the formation of an oxazolone intermediate, which can tautomerize, leading to a loss of chirality at the α-carbon. This is particularly problematic for sterically hindered amino acids and when using certain coupling reagents and bases.[11]
Solutions:
-
Choice of Coupling Reagent and Additives: The use of aminium/uronium or phosphonium salt-based coupling reagents like HBTU, HATU, or PyBOP in combination with additives like HOBt or HOAt can significantly suppress racemization.[12][13][14]
-
Base Selection: The choice of base is critical. Less hindered and weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger, more hindered bases like diisopropylethylamine (DIPEA).[15][16]
-
Lower Temperature: Performing the coupling reaction at a lower temperature (e.g., 0°C) can reduce the rate of racemization.
Quantitative Comparison of Coupling Reagents for Racemization Control
| Coupling Reagent | Additive | Base | Racemization (%) of Fmoc-Ser(tBu)-OH |
| DCC | HOBt | - | Low |
| HBTU | HOBt | DIPEA | Low |
| HATU | HOAt | DIPEA | Very Low |
| PyBOP | - | DIPEA | Low |
Data is generalized from multiple sources. Actual racemization levels can vary based on the specific amino acid sequence and reaction conditions.
Experimental Protocol: Minimizing Racemization during Coupling
-
Reagent Preparation: Dissolve the Fmoc-amino acid (3 eq.) and HATU (2.9 eq.) in DMF. In a separate vial, dissolve HOAt (3 eq.) and 2,4,6-collidine (6 eq.) in DMF.
-
Coupling: Add the amino acid/HATU solution to the resin, followed by the HOAt/collidine solution.
-
Reaction Time: Allow the coupling to proceed for 1-2 hours at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using a ninhydrin test.
-
Washing: Thoroughly wash the resin with DMF.
Mechanism of Racemization via Oxazolone Formation
Issue 3: Dehydration of Serine and Threonine (β-Elimination)
Symptom: Mass spectrometry shows a mass loss of 18 Da, corresponding to the formation of dehydroalanine (from Ser) or dehydrobutyrine (from Thr).
Cause: Under basic conditions, particularly during Fmoc deprotection with piperidine, or with certain coupling reagents, the β-proton of Ser or Thr can be abstracted, leading to the elimination of the hydroxyl group as water.[3]
Solutions:
-
Use of Pseudoproline Dipeptides: Incorporating Ser or Thr as part of a pseudoproline dipeptide masks the hydroxyl and amide groups, preventing β-elimination and also disrupting peptide aggregation. The pseudoproline is cleaved during the final TFA treatment to yield the native amino acid.[17][18][19][20][21]
-
Milder Deprotection Conditions: Using a lower concentration of piperidine in the deprotection solution or reducing the deprotection time can help minimize this side reaction.
-
Optimized Coupling: Avoid prolonged exposure to basic conditions during coupling.
Peptide Yield Improvement with Pseudoproline Dipeptides
| Peptide Sequence | Synthesis Method | Crude Purity (%) |
| Aggregation-prone sequence with Ser | Standard Fmoc SPPS | <10 |
| Same sequence with Fmoc-Xaa-Ser(ψPro)-OH | Pseudoproline-assisted SPPS | >70 |
Data is illustrative and based on typical improvements reported in the literature.[20]
Experimental Protocol: Incorporation of a Pseudoproline Dipeptide
-
Dipeptide Selection: Choose the appropriate Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide corresponding to the sequence.
-
Coupling: Couple the pseudoproline dipeptide using standard coupling protocols (e.g., with HBTU/HOBt/DIPEA) as you would for a single amino acid.
-
Synthesis Continuation: Continue the peptide synthesis as usual.
-
Final Cleavage: During the final cleavage with TFA, the oxazolidine ring of the pseudoproline will be hydrolyzed, regenerating the native Ser or Thr residue.
Mechanism of β-Elimination
Issue 4: Oxidation of Tyrosine
Symptom: Mass spectrometry shows unexpected mass additions of +16 Da or +32 Da, or evidence of dityrosine crosslinking.
Cause: The electron-rich phenol side chain of Tyrosine is susceptible to oxidation, which can be initiated by air, certain reagents, or during cleavage from the resin.[4]
Solutions:
-
Use of Scavengers: During TFA cleavage, the addition of scavengers such as triisopropylsilane (TIS), water, and phenol can help to quench reactive cationic species that can promote oxidation.[22][23]
-
Degassed Solvents: Using solvents that have been degassed with nitrogen or argon can reduce the amount of dissolved oxygen available for oxidation.
-
Antioxidant Additives: For particularly sensitive sequences, the addition of antioxidants like dithiothreitol (DTT) in small amounts during purification can sometimes reverse minor oxidation.
Experimental Protocol: Preventing Tyrosine Oxidation during Cleavage
-
Prepare Cleavage Cocktail: A common cleavage cocktail for peptides containing tyrosine is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[23]
-
Cleavage Reaction: Treat the resin-bound peptide with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Washing and Drying: Wash the precipitated peptide with cold ether and dry under vacuum.
Tyrosine Oxidation Pathway
Issue 5: N-O Acyl Shift in Serine and Threonine Peptides
Symptom: A portion of the desired peptide is observed as an ester-linked isomer, which may be resistant to Edman degradation.
Cause: Under acidic conditions, such as during TFA cleavage, the peptide bond can migrate from the amide nitrogen to the side-chain oxygen of an adjacent Ser or Thr residue, forming an ester linkage.[7]
Solution:
-
Reversal with Mild Base: The N-O acyl shift is reversible. Treatment of the crude peptide with a mild aqueous base can shift the equilibrium back to the more stable amide bond.[7]
Experimental Protocol: Reversal of N-O Acyl Shift
-
Dissolve Peptide: Dissolve the crude peptide in a suitable buffer, for example, 10% aqueous ammonia or a buffered solution at pH 8-9.
-
Incubation: Gently stir the solution at room temperature for 2-4 hours.
-
Monitoring: Monitor the conversion back to the native peptide by HPLC.
-
Lyophilization: Once the reversal is complete, lyophilize the solution to remove the volatile base and water.
N-O Acyl Shift Mechanism
References
- 1. Approach to systematic analysis of serine/threonine phosphoproteome using Beta elimination and subsequent side effects: intramolecular linkage and/or racemisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel tyrosine hyperoxidation enables selective peptide cleavage - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06216F [pubs.rsc.org]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. Degradation of tyrosine and tryptophan residues of peptides by type I photosensitized oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. EP3037430A1 - Improved coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chempep.com [chempep.com]
- 16. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chempep.com [chempep.com]
- 18. Pseudoproline - Wikipedia [en.wikipedia.org]
- 19. peptide.com [peptide.com]
- 20. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 21. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 22. iris-biotech.de [iris-biotech.de]
- 23. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Overcoming Peak Tailing in HPLC Purification of Polar Peptides
Welcome to the technical support center for HPLC purification of polar peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a focus on overcoming peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for polar peptide purification?
A: Peak tailing is the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] In an ideal separation, peaks are symmetrical (Gaussian). Tailing is problematic because it reduces resolution between closely eluting peptides, complicates accurate quantification, and can mask the presence of low-level impurities, ultimately affecting the purity of the isolated peptide.[2][3] Polar peptides are particularly susceptible to tailing due to their tendency to engage in secondary interactions with the stationary phase.[3]
Q2: What are the primary causes of peak tailing when purifying polar peptides?
A: The most common causes include:
-
Secondary Silanol Interactions: Polar, and especially basic, peptides can interact with residual, negatively charged silanol groups on the surface of silica-based reversed-phase columns.[1][2][4][5] This is a major contributor to peak tailing.
-
Inappropriate Mobile Phase Conditions: The choice of acid modifier (e.g., formic acid vs. trifluoroacetic acid - TFA), its concentration, and the overall ionic strength of the mobile phase can significantly impact peak shape.[6][7][8]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[4][9]
-
Extra-Column Effects: Dead volume in tubing, fittings, or the detector flow cell can cause peak dispersion and tailing.[2][9]
-
Column Degradation: Voids in the column packing or contamination can lead to poor peak shape.[4][9]
Q3: How does the choice of mobile phase additive affect peak shape for polar peptides?
A: Mobile phase additives are crucial for good peak shape.
-
Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that is very effective at minimizing secondary interactions with silanol groups, resulting in sharp, symmetrical peaks.[10][11] It is often the additive of choice for UV-based detection.[10] However, TFA can cause ion suppression in mass spectrometry (MS) detection.[10][12]
-
Formic Acid (FA): Formic acid is MS-friendly but is a weaker acid than TFA.[10] This can lead to poorer peak shapes for basic peptides due to incomplete suppression of silanol interactions, especially in mobile phases with low ionic strength.[6][7][8]
-
Difluoroacetic Acid (DFA): DFA offers a compromise between TFA and FA, providing better peak shape than FA while causing less ion suppression than TFA, making it suitable for LC-MS applications.[10][13]
Troubleshooting Guides
Issue: My polar peptide is showing significant peak tailing in reversed-phase HPLC.
This guide provides a systematic approach to troubleshooting and resolving peak tailing.
Step 1: Diagnose the Potential Cause
The first step is to identify the likely source of the problem. The following diagram illustrates a logical workflow for diagnosing the cause of peak tailing.
Caption: A workflow for diagnosing the cause of peak tailing.
Step 2: Implement Solutions Based on Diagnosis
Based on the probable cause identified in Step 1, follow the appropriate troubleshooting path.
If you suspect secondary interactions with the stationary phase, consider the following options, starting with the simplest to implement.
-
Optimize the Mobile Phase Additive:
-
Increase TFA Concentration: For peptides with multiple positive charges, increasing the TFA concentration from the typical 0.1% to 0.2-0.25% can improve peak shape and resolution.[14]
-
Switch to a Different Acid: If using formic acid, consider switching to TFA (for UV detection) or DFA (for MS detection) to improve peak symmetry.[10][13]
-
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is low (typically pH 2-3) to protonate silanol groups and minimize their interaction with basic peptides.[9]
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can improve peak shape and alter selectivity.[15][16][17] However, the optimal temperature can be peptide-dependent.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, a change in column chemistry may be necessary.
-
Polar-Embedded or End-Capped Columns: These columns are designed to shield residual silanol groups, reducing secondary interactions with polar analytes.[2][4][9]
-
Hydrophilic Interaction Chromatography (HILIC): For very polar peptides that show poor retention and peak shape on reversed-phase columns, HILIC is a powerful alternative.[18][19][20][21][22] In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent, and elution occurs as the aqueous content increases.
-
Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics, offering unique selectivity and improved peak shape for challenging peptides.[23][24][25][26][27]
-
The following diagram illustrates the chemical basis of peak tailing due to silanol interactions and how mobile phase modifiers and specialized columns can mitigate this effect.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 9. uhplcs.com [uhplcs.com]
- 10. waters.com [waters.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. quora.com [quora.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 17. waters.com [waters.com]
- 18. mac-mod.com [mac-mod.com]
- 19. polylc.com [polylc.com]
- 20. polylc.com [polylc.com]
- 21. waters.com [waters.com]
- 22. Peptide separation by Hydrophilic-Interaction Chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mixed Mode Chromatographic Stationary Phases in Pharmaceutical Peptide Analysis | International Journal of Advanced Pharmaceutical Sciences and Research (IJAPSR) [journals.latticescipub.com]
- 24. Mixed-mode hydrophilic interaction/cation-exchange chromatography (HILIC/CEX) of peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 26. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 27. mdpi.com [mdpi.com]
strategies for refolding and purification of aggregated Thr-Ser-Lys
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refolding and purification of aggregated Threonine-Serine-Lysine (Thr-Ser-Lys).
Troubleshooting Guide
This guide addresses common issues encountered during the refolding and purification of the Thr-Ser-Lys peptide.
Q1: After solubilizing the aggregated Thr-Ser-Lys, I'm observing low recovery of the peptide. What could be the cause and how can I improve the yield?
A1: Low recovery of a short, hydrophilic peptide like Thr-Ser-Lys is often due to adsorption to surfaces or inappropriate solubilization conditions.
-
Adsorption to Surfaces: Short peptides can stick to plasticware and chromatography media. To mitigate this, consider using low-protein-binding microcentrifuge tubes and pre-passivating chromatography columns and surfaces with a blocking agent like bovine serum albumin (BSA), if compatible with your downstream applications.
-
Incomplete Solubilization: Ensure the aggregated peptide is fully solubilized before proceeding to refolding. Given the polar and basic nature of Thr-Ser-Lys, it should be readily soluble in aqueous buffers.[1][2] If you are using a strong denaturant like 6 M Guanidinium Hydrochloride (GdmCl) or 8 M Urea, ensure the peptide is fully dissolved by gentle vortexing or sonication.[3]
-
Precipitation during Denaturant Removal: Rapid removal of the denaturant can sometimes cause even small peptides to precipitate. A more gradual removal method, like stepwise dialysis, may improve recovery.[4][5]
Q2: My refolded Thr-Ser-Lys peptide shows multiple peaks on reversed-phase HPLC. Does this indicate impurities?
A2: Multiple peaks on reversed-phase high-performance liquid chromatography (RP-HPLC) can indicate several possibilities:
-
Peptide Impurities: These could be deletion or truncated sequences from synthesis. In this case, optimizing the HPLC gradient can help in better separation and purification of the target peptide.[6][7]
-
Oxidation: Peptides containing certain amino acids can be susceptible to oxidation, leading to different chromatographic profiles. While Thr-Ser-Lys is not highly prone to oxidation, improper storage or handling can contribute to this. It's advisable to use freshly prepared buffers and consider degassing them.
-
Different Peptide Conformations: Although less common for a short tripeptide, different conformations can sometimes result in distinct retention times.
-
Ion Pairing Issues: Inconsistent ion pairing with agents like trifluoroacetic acid (TFA) can lead to peak splitting or broadening. Ensure consistent and adequate concentration of the ion-pairing reagent in both your sample and mobile phases.[8]
Q3: The refolding efficiency of my aggregated Thr-Ser-Lys is poor, and I'm still observing aggregation after refolding.
A3: While short, hydrophilic peptides like Thr-Ser-Lys have a lower tendency to aggregate compared to larger proteins, aggregation can still occur at high concentrations or under non-optimal buffer conditions.[9][10][11]
-
Optimize Peptide Concentration: The best general strategy in refolding is to work at the lowest feasible protein concentration to minimize intermolecular interactions that lead to aggregation.[12]
-
Buffer Composition:
-
pH: The net positive charge of Lysine at neutral and acidic pH should promote solubility. Maintaining a pH below the isoelectric point (pI) of the peptide is recommended. The predicted pI for Thr-Ser-Lys is high due to the lysine residue, so a neutral or slightly acidic pH should be suitable.
-
Additives: Consider the use of refolding additives that can help prevent aggregation. L-arginine (0.1-1 M) is a common additive used to suppress aggregation.[13]
-
-
Refolding Method: For a short peptide, rapid dilution is often sufficient. However, if aggregation persists, a slower method like stepwise dialysis against a refolding buffer with decreasing concentrations of denaturant might be beneficial.[3][14]
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for solubilizing aggregated Thr-Ser-Lys?
A1: Due to its short length and hydrophilic nature, aggregated Thr-Ser-Lys should be soluble in aqueous buffers.[1][2] For highly aggregated preparations, a denaturing solvent like 6 M GdmCl or 8 M urea in a buffered solution (e.g., Tris-HCl or phosphate buffer at pH 7-8) is recommended for initial solubilization.
Q2: What is the recommended method for refolding solubilized Thr-Ser-Lys?
A2: For a short and simple peptide like Thr-Ser-Lys, a straightforward rapid dilution method is generally recommended. This involves diluting the solubilized peptide solution 10- to 100-fold into a refolding buffer.[13] This quick reduction in denaturant concentration is often sufficient for the peptide to adopt its native conformation without significant aggregation.
Q3: Which chromatography technique is most suitable for purifying refolded Thr-Ser-Lys?
A3: The choice of chromatography depends on the nature of the impurities.
-
Ion-Exchange Chromatography (IEX): Given the net positive charge of Thr-Ser-Lys at neutral pH (due to the lysine residue), cation-exchange chromatography is a suitable option for purification.[15][16]
-
Reversed-Phase HPLC (RP-HPLC): This is a very high-resolution technique for peptide purification and is excellent for separating the target peptide from closely related impurities like deletion sequences.[6][7][8][17]
-
Size-Exclusion Chromatography (SEC): SEC is useful for removing any remaining high-molecular-weight aggregates from the refolded peptide solution.
Q4: How can I monitor the success of the refolding and purification process?
A4: A combination of techniques can be used:
-
UV Spectrophotometry: To determine the peptide concentration.
-
SDS-PAGE: To visualize the purity of the peptide at different stages.
-
Reversed-Phase HPLC: To assess the purity and identify the presence of any isoforms or impurities.
-
Mass Spectrometry (MS): To confirm the identity and integrity of the purified peptide by verifying its molecular weight.
Quantitative Data Summary
| Parameter | Recommended Range/Condition | Rationale |
| Solubilization | ||
| Denaturant | 6 M GdmCl or 8 M Urea | Effectively disrupts aggregates. |
| Buffer | 50 mM Tris-HCl or Phosphate | Maintains a stable pH. |
| pH | 7.0 - 8.5 | Ensures solubility and stability. |
| Refolding | ||
| Method | Rapid Dilution (1:10 - 1:100) | Simple and often sufficient for short peptides. |
| Peptide Conc. | 0.1 - 1.0 mg/mL | Lower concentrations minimize aggregation. |
| Refolding Buffer | 50 mM Tris-HCl or Phosphate | Provides a suitable environment for folding. |
| pH | 7.0 - 8.0 | Maintains the net positive charge, aiding solubility. |
| Additives | 0.1 - 0.5 M L-Arginine (optional) | Can help to suppress aggregation.[13] |
| Purification (IEX) | ||
| Resin Type | Cation-Exchange (e.g., SP Sepharose) | Binds the positively charged peptide. |
| Binding Buffer pH | 6.0 - 7.0 | Ensures a net positive charge for binding. |
| Elution | Salt Gradient (e.g., 0 - 1 M NaCl) | Elutes the peptide based on charge. |
| Purification (RP-HPLC) | ||
| Stationary Phase | C18 or C8 | Standard for peptide purification.[6] |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier for good peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution.[7] |
| Gradient | Linear gradient of Mobile Phase B | Separates based on hydrophobicity. |
Experimental Protocols
Solubilization of Aggregated Thr-Ser-Lys
-
Weigh out the lyophilized aggregated Thr-Ser-Lys peptide.
-
Prepare a solubilization buffer: 50 mM Tris-HCl, pH 8.0, containing 6 M GdmCl.
-
Add the solubilization buffer to the peptide to a final concentration of 5-10 mg/mL.
-
Gently vortex or sonicate until the peptide is completely dissolved.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant containing the solubilized peptide to a new tube.
Refolding by Rapid Dilution
-
Prepare a refolding buffer: 50 mM Tris-HCl, pH 7.5. For initial trials, you can prepare a second refolding buffer containing 0.4 M L-Arginine to assess its effect on aggregation.
-
Cool the refolding buffer to 4°C.
-
Slowly add the solubilized peptide solution dropwise into the vigorously stirred refolding buffer to achieve a 1:50 dilution (e.g., 1 mL of peptide solution into 49 mL of refolding buffer).
-
Continue stirring at 4°C for 2-4 hours to allow for refolding.
-
Centrifuge the refolded peptide solution at 14,000 x g for 15 minutes to remove any precipitated aggregates.
-
Filter the supernatant through a 0.22 µm filter before proceeding to purification.
Purification by Cation-Exchange Chromatography
-
Equilibrate a cation-exchange column (e.g., HiTrap SP HP) with 5-10 column volumes of binding buffer (e.g., 20 mM MES, pH 6.0).
-
Load the filtered, refolded peptide solution onto the column.
-
Wash the column with 5-10 column volumes of binding buffer to remove any unbound contaminants.
-
Elute the bound peptide using a linear gradient of 0-100% elution buffer (e.g., 20 mM MES, pH 6.0, 1 M NaCl) over 10-20 column volumes.
-
Collect fractions and analyze them by UV absorbance at 280 nm (if the peptide contains aromatic residues) or 214 nm, SDS-PAGE, and RP-HPLC to identify the fractions containing the purified peptide.
-
Pool the pure fractions and desalt if necessary using dialysis or a desalting column.
Purification by Reversed-Phase HPLC
-
Equilibrate a C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A: 0.1% TFA in water, 5% Mobile Phase B: 0.1% TFA in acetonitrile).
-
Inject the filtered, refolded peptide solution onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% over 30 minutes).
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect the fractions corresponding to the main peptide peak.
-
Confirm the purity and identity of the peptide in the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final purified peptide powder.
Visualizations
Caption: Workflow for refolding and purification of Thr-Ser-Lys.
Caption: Troubleshooting workflow for Thr-Ser-Lys purification issues.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jabonline.in [jabonline.in]
- 6. bachem.com [bachem.com]
- 7. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 16. goldbio.com [goldbio.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Threonyl-seryl-lysine (TSL) in Solution
Welcome to the technical support center for Threonyl-seryl-lysine (TSL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of the TSL tripeptide in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with TSL solution stability.
| Issue | Potential Cause | Recommended Solution |
| Loss of Peptide Concentration Over Time | Hydrolysis: The peptide bonds in TSL are susceptible to cleavage by water, especially at non-optimal pH. | Optimize the pH of the solution. For TSL, a slightly acidic pH of 5-6 is recommended to minimize hydrolysis. Use a suitable buffer system such as acetate or citrate.[1][2] Store the solution at low temperatures (-20°C or -80°C).[3][4][5] |
| Adsorption to Surfaces: Peptides can adsorb to glass or plastic surfaces, leading to a decrease in the effective concentration. | Use low-adsorption vials (e.g., siliconized or polypropylene tubes). Adding a small amount of a non-ionic surfactant like Tween 20 (0.01-0.1%) can help reduce adsorption. | |
| Formation of Precipitate or Cloudiness | Aggregation: TSL peptides may self-associate and aggregate, especially at higher concentrations or in response to changes in pH or temperature. | Decrease the peptide concentration if possible. Optimize the pH and ionic strength of the buffer. The addition of excipients like polyols (e.g., mannitol, sorbitol) can sometimes prevent aggregation.[1][2] |
| Poor Solubility: The peptide may not be fully dissolved, leading to precipitation over time. | Ensure complete initial dissolution. TSL is a basic peptide due to the lysine residue, so dissolving in a slightly acidic solution (e.g., 1% acetic acid) before dilution into the final buffer may improve solubility.[3] | |
| Reduced Biological Activity | Chemical Degradation: Besides hydrolysis, other chemical modifications can occur. The hydroxyl groups of serine and threonine can undergo β-elimination at high pH.[6] Oxidation of the peptide can also occur. | Maintain a pH between 5 and 7.[3] To prevent oxidation, consider de-gassing your solutions or adding antioxidants like methionine. Work in an inert atmosphere if possible.[1] |
| Racemization: Changes in pH and temperature can lead to the conversion of L-amino acids to D-amino acids, which can impact biological activity. | Strict pH control and low-temperature storage are crucial to minimize racemization. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound in solution?
A1: For optimal stability, a slightly acidic pH range of 5-7 is recommended for storing TSL solutions.[3] This pH range helps to minimize hydrolysis of the peptide bonds and reduces the likelihood of β-elimination, which is more prevalent at higher pH.[2][6]
Q2: How should I prepare my TSL stock solution to ensure maximum stability?
A2: It is best to prepare a concentrated stock solution in a suitable buffer (e.g., 20 mM acetate buffer, pH 5.5). Due to the basic nature of lysine, you can initially dissolve the lyophilized peptide in a small amount of 1% acetic acid and then dilute it with your buffer.[3] Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][5]
Q3: Can I store my TSL solution at 4°C for short-term use?
A3: For short-term storage (a few days), 4°C is acceptable. However, for longer-term stability, freezing the solution at -20°C or -80°C is highly recommended to slow down degradation processes.[4]
Q4: I am observing a gradual decrease in the purity of my TSL sample by HPLC. What could be the cause?
A4: A gradual decrease in purity as observed by HPLC is likely due to chemical degradation. The primary degradation pathways for peptides in solution are hydrolysis and deamidation. Given the structure of TSL, hydrolysis of the peptide bonds is a likely culprit. Depending on your buffer and storage conditions, oxidation or aggregation could also be occurring. To troubleshoot, you can perform a forced degradation study to identify the specific degradation products.
Q5: What excipients can I add to my formulation to improve the stability of TSL?
A5: Several types of excipients can enhance peptide stability. Buffering agents like acetate and citrate are essential for pH control.[6] Cryoprotectants such as mannitol or sucrose can be beneficial if you are lyophilizing the peptide. To reduce aggregation, you might consider adding polyols like sorbitol or propylene glycol.[1][2][7]
Experimental Protocols
Protocol 1: pH Stability Profile of this compound
Objective: To determine the optimal pH for TSL stability in an aqueous solution.
Methodology:
-
Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7, 8, and 9). Recommended buffers include citrate for pH 3-6 and phosphate for pH 7-8.
-
Dissolve lyophilized TSL in each buffer to a final concentration of 1 mg/mL.
-
Filter each solution through a 0.22 µm filter into sterile, low-adsorption vials.
-
Store the vials at a constant temperature (e.g., 40°C to accelerate degradation).
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw an aliquot from each vial.
-
Analyze the remaining percentage of intact TSL in each sample using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection at 214 nm).
-
Plot the percentage of intact TSL against time for each pH to determine the pH at which the degradation rate is lowest.
Protocol 2: Effect of Excipients on this compound Aggregation
Objective: To evaluate the effectiveness of different excipients in preventing the aggregation of TSL.
Methodology:
-
Prepare a stock solution of TSL in the optimal buffer determined from Protocol 1.
-
Prepare solutions of various excipients (e.g., 5% w/v mannitol, 5% w/v sucrose, 1% w/v polysorbate 80) in the same buffer.
-
Create formulations by mixing the TSL stock solution with each excipient solution. Include a control sample with no excipient.
-
Subject the samples to stress conditions that induce aggregation, such as vigorous shaking for 24 hours or multiple freeze-thaw cycles.
-
Measure the degree of aggregation using techniques like size-exclusion chromatography (SEC-HPLC) or dynamic light scattering (DLS).
-
Compare the aggregation levels in the samples with excipients to the control to identify excipients that confer stability.
Data Presentation
Table 1: Hypothetical pH Stability of TSL at 40°C
| pH | Buffer | % Intact TSL after 4 weeks | % Intact TSL after 8 weeks |
| 3.0 | Citrate | 85.2 | 70.1 |
| 4.0 | Citrate | 90.5 | 81.3 |
| 5.0 | Acetate | 95.8 | 91.5 |
| 6.0 | Acetate | 96.2 | 92.3 |
| 7.0 | Phosphate | 91.3 | 82.6 |
| 8.0 | Phosphate | 82.1 | 65.4 |
| 9.0 | Borate | 75.4 | 55.9 |
Table 2: Hypothetical Effect of Excipients on TSL Aggregation After Stress Conditions
| Excipient | % Monomer (by SEC-HPLC) | Mean Particle Size (by DLS) |
| None (Control) | 88.5 | 150 nm |
| 5% Mannitol | 95.2 | 25 nm |
| 5% Sucrose | 94.8 | 30 nm |
| 1% Polysorbate 80 | 97.1 | 15 nm |
Visualizations
Caption: Major degradation pathways for this compound in solution.
Caption: Workflow for developing a stable this compound formulation.
References
- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 4. peptide.com [peptide.com]
- 5. jpt.com [jpt.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protecting Groups for Threonine and Serine in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the selection and use of protecting groups for Threonine (Thr) and Serine (Ser) residues in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the hydroxyl side chains of Threonine and Serine in Fmoc-SPPS?
The most widely used protecting group for the hydroxyl function of Thr and Ser in Fmoc-SPPS is the tert-butyl (tBu) ether.[1][2] It offers good stability to the basic conditions used for Fmoc group removal (e.g., piperidine) and is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) during the final cleavage from the resin.[1] Another common, albeit less frequent, protecting group is the trityl (Trt) group, which is also acid-labile.[2][3]
Q2: Are there alternative protecting groups for Thr and Ser besides tBu and Trt?
Yes, several alternative protecting groups are available, each with specific advantages:
-
Tetrahydropyranyl (THP): This group is highly acid-labile and non-aromatic, which can reduce steric hindrance and improve the solubility of the growing peptide chain.[2] It is compatible with both Fmoc and tBu strategies.[2]
-
Cyclohexyl (Chx): The O-cyclohexyl group is stable to various acidic and basic conditions, including TFA and 20% piperidine in DMF.[4] It is removed with strong acids like 1 M trifluoromethanesulfonic acid–thioanisole in TFA.[4]
Q3: Is it always necessary to protect the hydroxyl group of Thr and Ser?
While side chain protection is standard practice to prevent side reactions, some strategies explore minimal protection schemes.[5][6] For short peptides or sequences where the risk of side reactions is low, omitting the hydroxyl protection can improve atom economy and reduce the use of hazardous reagents.[5] However, for longer or more complex peptides, protection is highly recommended to avoid acylation and dehydration of the hydroxyl group.[2]
Q4: What is the concept of "orthogonal protection" and how does it apply to Thr and Ser?
Orthogonal protection refers to the use of multiple protecting groups in a synthesis that can be removed under different chemical conditions without affecting each other.[1][3][7] In the context of Fmoc-SPPS with Thr(tBu) or Ser(tBu), the Fmoc group on the α-amine is base-labile (removed by piperidine), while the tBu group on the side chain is acid-labile (removed by TFA).[1][3] This orthogonality is crucial for the stepwise elongation of the peptide chain without premature deprotection of the side chain.[3]
Troubleshooting Guides
Problem 1: Incomplete removal of the tBu protecting group from Thr/Ser during final cleavage.
Possible Cause:
-
Insufficient concentration or volume of TFA in the cleavage cocktail.
-
Inadequate cleavage time.
-
Steric hindrance around the protected residue.
Solution:
-
Increase TFA concentration: A standard cleavage cocktail for most peptides is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[8] If incomplete deprotection is observed, particularly with multiple Ser(tBu) or Thr(tBu) residues, increasing the TFA proportion or the total volume of the cleavage cocktail may be necessary.[9]
-
Extend cleavage time: While a 1-2 hour cleavage is often sufficient, extending the reaction time to 3-4 hours can facilitate complete removal of stubborn tBu groups.[10]
-
Optimize scavenger cocktail: The choice and concentration of scavengers can influence cleavage efficiency. Ensure the cocktail is freshly prepared.
Problem 2: Observation of side products related to Thr or Ser residues.
This can manifest as unexpected peaks in HPLC analysis or incorrect masses in mass spectrometry.
Scenario A: Dehydration of Ser/Thr residues.
Possible Cause:
-
Side reaction during activation, especially with carbodiimide-based reagents, if the hydroxyl group is unprotected.[2]
Solution:
-
Use a side-chain protecting group: Employing Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH is the most effective way to prevent dehydration.
-
Choose alternative activation methods: If unprotected residues must be used, consider milder activation reagents or pre-activation strategies to minimize contact time with the free hydroxyl group.
Scenario B: N-O Acyl Shift.
Possible Cause:
-
During strong acid cleavage (e.g., with TFA), the peptide backbone can rearrange, with the acyl group migrating from the nitrogen of the amide bond to the hydroxyl oxygen of a neighboring Ser or Thr.[11] This forms an ester linkage.
Solution:
-
Post-cleavage treatment with a mild base: The N-O shift is often reversible.[11] Treating the cleaved peptide with a dilute aqueous base, such as ammonium hydroxide or a piperidine solution, can promote the reverse O-N shift back to the correct amide bond.[11]
Scenario C: O-Sulfonation of Ser/Thr.
Possible Cause:
-
This side reaction can occur during the cleavage of peptides containing Arginine protected with sulfonyl-based groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).[12] The protecting group can be a source of sulfonyl cations that react with the hydroxyl groups of Ser and Thr.
Solution:
-
Use appropriate scavengers: The addition of scavengers like phenol, thioanisole, and 1,2-ethanedithiol (EDT) to the cleavage cocktail is crucial to quench the reactive sulfonyl species.[8]
-
Alternative Arg protection: Consider using Arg(Pbf) (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), which is generally less prone to causing this side reaction.
Data Summary
Table 1: Common Protecting Groups for Threonine and Serine in SPPS
| Protecting Group | Abbreviation | Deprotection Conditions | Compatibility | Key Features |
| tert-Butyl | tBu | Strong acid (e.g., 95% TFA)[1] | Fmoc Strategy | Most common, stable to base, orthogonal to Fmoc.[1][3] |
| Trityl | Trt | Mild to strong acid (e.g., TFA)[2] | Fmoc Strategy | Acid-labile, can be more sensitive than tBu. |
| Tetrahydropyranyl | THP | Mild acid (e.g., 1% TFA in DCM)[2] | Fmoc & tBu Strategies | Non-aromatic, can improve peptide solubility.[2] |
| Cyclohexyl | Chx | Strong acid (e.g., 1M TFMSA in TFA)[4] | Fmoc & Boc Strategies | Highly stable to standard cleavage conditions.[4] |
Table 2: Common Cleavage Cocktails for Final Deprotection in Fmoc-SPPS
| Reagent Name | Composition | Application Notes |
| Standard (Reagent K) | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT[13] | General purpose, suitable for peptides with Cys, Met, Trp, or Tyr.[13] |
| "Odorless" (Reagent B) | 88% TFA, 5% Phenol, 5% Water, 2% TIS[13] | Useful for peptides with trityl-based protecting groups; does not protect Met from oxidation.[13] |
| For Sulfonyl-protected Arg | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole (Reagent R)[8] | Minimizes side reactions associated with Pmc or Mtr groups.[8] |
| Basic Cleavage | 95% TFA, 2.5% Water, 2.5% TIS[8] | Suitable for a broad range of peptides without sensitive residues.[8] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling of Fmoc-Thr(tBu)-OH or Fmoc-Ser(tBu)-OH
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH or Fmoc-Ser(tBu)-OH (3-5 equivalents) and a coupling reagent such as HCTU (3-5 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate via bubbling with nitrogen or shaking for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail (see Table 2). For a standard peptide, use TFA/TIS/H₂O (95:2.5:2.5).[8]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[8] Allow the mixture to react for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 5-10 fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visual Guides
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Logic for reversing an N-O acyl shift in peptides.
References
- 1. iris-biotech.de [iris-biotech.de]
- 2. iris-biotech.de [iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. cpcscientific.com [cpcscientific.com]
- 6. drivehq.com [drivehq.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris-biotech.de [iris-biotech.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. iris-biotech.de [iris-biotech.de]
- 12. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Threonyl-seryl-lysine and its Isomers: A Predictive Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential bioactivity of the tripeptide Threonyl-seryl-lysine (TSK) and its isomers. Due to a lack of direct experimental data comparing these specific tripeptides, this analysis is based on the bioactivities of structurally related peptides and established principles of peptide stereochemistry.
The precise arrangement of amino acids in a peptide sequence, as well as the stereochemistry of each residue, are critical determinants of its biological function. Isomers of a peptide, which share the same amino acid composition, can exhibit vastly different activities, ranging from enhanced efficacy to complete inactivation or even antagonistic effects. This guide explores the potential bioactivities of this compound (TSK) by examining its sequence and stereoisomers, drawing parallels from existing research on similar peptide structures.
Understanding Isomerism in Tripeptides
For a tripeptide composed of threonine, serine, and lysine, isomerism can be categorized into two main types:
-
Sequence Isomers: These peptides contain the same amino acids but in a different linear sequence. The six possible sequence isomers of TSK are:
-
Thr-Ser-Lys (TSK)
-
Thr-Lys-Ser (TKS)
-
Ser-Thr-Lys (STK)
-
Ser-Lys-Thr (SKT)
-
Lys-Thr-Ser (KTS)
-
Lys-Ser-Thr (KST)
-
-
Stereoisomers: These are peptides with the same sequence but differ in the spatial arrangement of atoms. Since threonine, serine, and lysine are all chiral amino acids (in their natural L-form), stereoisomers can be formed by substituting one or more L-amino acids with their D-enantiomers. For each sequence isomer, there are 2³ = 8 possible stereoisomers.
Predicted Bioactivity Based on Related Peptides
Table 1: Predicted Bioactivities of this compound Sequence Isomers Based on Related Peptide Data
| Isomer Sequence | Related Bioactive Peptide | Reported Activity of Related Peptide | Predicted Potential Activity for Isomer |
| Lys-Thr-Ser (KTS) | KTS-containing disintegrins | Antagonists of α1β1 integrin, with anti-angiogenic and anti-tumor activities. | Anti-angiogenic, anti-tumor |
| Thr-Lys-Ser/Lys-Ser-Thr | Lysyl-Threonyl-Threonyl-Lysyl-Serine (KTTKS) | Stimulates collagen and glycosaminoglycan synthesis.[1] | Wound healing, anti-aging (cosmeceutical) |
| Thr-Lys-X | L-threonyl-L-lysyl-L-proline | Anti-inflammatory, anti-allergic, and analgesic effects.[2] | Anti-inflammatory, immunomodulatory |
It is important to note that these are predictions and require experimental validation. The specific sequence and conformation of each tripeptide will ultimately determine its interaction with biological targets.
The Impact of Stereoisomerism on Bioactivity
The substitution of L-amino acids with their D-counterparts can profoundly affect a peptide's biological properties.
Table 2: General Effects of L- to D-Amino Acid Substitution on Peptide Bioactivity
| Property | Effect of D-Amino Acid Substitution | Rationale |
| Proteolytic Stability | Increased | D-amino acids are not recognized by most endogenous proteases, leading to a longer circulation half-life.[3] |
| Secondary Structure | Altered | Substitution can disrupt or induce specific secondary structures, such as α-helices or β-sheets.[4] |
| Biological Activity | Variable (maintained, enhanced, or lost) | Activity may be maintained if the mechanism is not dependent on chiral recognition. In some cases, the altered conformation can lead to enhanced or novel activities.[3][4] |
| Receptor Binding | Generally altered | If the peptide interacts with a chiral receptor, D-amino acid substitution can significantly impact binding affinity.[4] |
The introduction of D-amino acids is a common strategy in peptide drug design to enhance stability and bioavailability.[3][4]
Experimental Protocols for Comparative Bioactivity Assessment
To empirically determine and compare the bioactivities of TSK and its isomers, a tiered screening approach would be employed.
Cell Viability and Cytotoxicity Assays
-
Objective: To assess the effect of the peptides on cell proliferation and toxicity.
-
Methodology:
-
Culture relevant cell lines (e.g., human dermal fibroblasts for wound healing, cancer cell lines for anti-tumor activity) in 96-well plates.
-
Treat the cells with a range of concentrations of each peptide isomer.
-
After a defined incubation period (e.g., 24, 48, 72 hours), assess cell viability using an MTT or similar colorimetric assay.[5]
-
Calculate the IC50 (half-maximal inhibitory concentration) for each peptide to determine its cytotoxic potential.
-
Collagen Synthesis Assay
-
Objective: To quantify the effect of the peptides on collagen production in fibroblasts.
-
Methodology:
-
Culture human dermal fibroblasts in appropriate media.
-
Treat the cells with the test peptides for a specified duration.
-
Measure the amount of soluble collagen in the cell culture supernatant using a Sircol Collagen Assay or by ELISA.
-
Normalize the collagen levels to the total protein content of the cells.
-
Anti-inflammatory Activity Assay
-
Objective: To determine the ability of the peptides to suppress inflammatory responses.
-
Methodology:
-
Use a cell line such as RAW 264.7 macrophages.
-
Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).
-
Co-treat the cells with the peptide isomers.
-
Measure the production of inflammatory mediators such as nitric oxide (using the Griess reagent) or pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Proteolytic Stability Assay
-
Objective: To evaluate the resistance of the peptides to degradation by proteases.
-
Methodology:
-
Incubate each peptide isomer in human serum or with specific proteases (e.g., trypsin, chymotrypsin) at 37°C.[4][6]
-
At various time points, stop the reaction and analyze the remaining intact peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Calculate the half-life of each peptide under these conditions.
-
Visualizing Experimental Workflows and Concepts
Caption: Workflow for comparing the bioactivity of peptide isomers.
Caption: Sequence isomers of the tripeptide this compound.
Caption: Illustration of a stereoisomer by D-amino acid substitution.
Conclusion
While direct experimental data on the comparative bioactivity of this compound and its isomers is currently lacking in publicly accessible literature, a predictive analysis based on related peptide structures and the principles of peptide chemistry provides a valuable framework for future research. The sequence and stereochemistry of these tripeptides are expected to be critical determinants of their biological activity. The experimental protocols outlined in this guide offer a systematic approach to elucidating and comparing the potential therapeutic or cosmeceutical properties of this family of peptides. Further investigation into these compounds could uncover novel bioactive agents with a range of applications.
References
- 1. US20100034758A1 - Peptides Modified with Triterpenoids and Small Organic Molecules: Synthesis and use in Cosmeceuticals - Google Patents [patents.google.com]
- 2. EP0099286B1 - Compound containing a tripeptide sequence of the threonyl-lysyl proline-type, or similar, useful as an anti-inflammatory, anti-allergic or antalgesic agent - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Purity Assessment of Threonyl-seryl-lysine: A Comparative Guide to Analytical HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of the development and quality control of synthetic peptides like the tripeptide Threonyl-seryl-lysine (Thr-Ser-Lys). This guide provides a comprehensive comparison of the widely used analytical High-Performance Liquid Chromatography (HPLC) method with alternative techniques for assessing the purity of this polar tripeptide. Experimental data and detailed protocols are presented to aid researchers in selecting the most appropriate methodology for their specific needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Peptide Purity
Reversed-phase HPLC (RP-HPLC) is the predominant method for analyzing the purity of synthetic peptides.[1] This technique separates the target peptide from impurities based on differences in their hydrophobicity. For a polar tripeptide such as this compound, a C18 column is a suitable choice, offering a good balance of retention and resolution.[2]
A typical RP-HPLC system utilizes a gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA).[3] TFA serves to sharpen peaks and improve separation by forming ion pairs with the peptide and masking the effects of free silanol groups on the silica-based stationary phase.[2] Detection is commonly performed using UV absorbance at 210-220 nm, where the peptide bond absorbs light.[4]
Potential Impurities in this compound Synthesis
Impurities in synthetic peptides can originate from various stages of solid-phase peptide synthesis (SPPS) and subsequent handling.[5] Understanding these potential impurities is crucial for developing a robust analytical method capable of their separation and quantification. Common impurities include:
-
Deletion sequences: Peptides missing one or more of the intended amino acids (e.g., Threonyl-lysine or Seryl-lysine).
-
Insertion sequences: Peptides with an additional amino acid.
-
Incompletely deprotected sequences: Peptides still carrying protecting groups on the side chains of threonine, serine, or lysine.[6]
-
Truncated sequences: Peptides that are shorter than the full-length tripeptide.
-
Diastereomers: Isomers of the peptide resulting from racemization of one or more amino acids during synthesis.[6]
-
Oxidation products: Particularly relevant if the peptide is exposed to oxidative conditions during synthesis or storage.
Experimental Protocols
Representative Analytical HPLC Method for this compound
This protocol describes a general method suitable for the purity assessment of a polar tripeptide like this compound. Optimization may be required based on the specific instrumentation and impurity profile.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV detector.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).[2]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample: this compound, accurately weighed and dissolved in Mobile Phase A to a concentration of approximately 1 mg/mL.
Chromatographic Conditions: | Parameter | Value | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Detection Wavelength | 215 nm[1] | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Gradient Program | Time (min) | % Mobile Phase B | | | 0 | 5 | | | 25 | 50 | | | 26 | 95 | | | 28 | 95 | | | 29 | 5 | | | 35 | 5 |
Data Analysis: The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Assessment
Comparison with Alternative Purity Assessment Methods
While HPLC is the most common technique, other methods can provide complementary information or may be more suitable for specific applications.
| Method | Principle | Advantages | Disadvantages |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but uses smaller particle size columns and higher pressures. | Faster analysis times, higher resolution, and improved sensitivity. | Requires specialized high-pressure instrumentation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass detection capabilities of MS. | Provides molecular weight information for impurity identification. Highly sensitive and specific. | Higher instrumentation cost and complexity. Ion-pairing agents like TFA can suppress the MS signal.[7] |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide into its constituent amino acids, which are then quantified. | Provides information on the amino acid composition and can help determine the net peptide content. | Destructive to the sample. Does not detect impurities with the correct amino acid composition but incorrect sequence or modifications. |
| Capillary Electrophoresis (CE) | Separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte. | High separation efficiency, minimal sample consumption. | Can be less robust and reproducible than HPLC for some applications. |
Data Presentation and Comparison
The following tables summarize hypothetical data from the purity analysis of a single batch of this compound using different analytical methods.
Table 1: HPLC and UHPLC Purity Assessment
| Parameter | Analytical HPLC | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Retention Time (Main Peak) | 12.5 min | 5.8 min |
| Purity (Area %) | 98.5% | 98.7% |
| Resolution (Main Peak/Impurity 1) | 1.8 | 2.5 |
| Analysis Time | 35 min | 10 min |
Table 2: Comparison of Purity Assessment Techniques
| Technique | Purity Result | Additional Information Provided |
| Analytical HPLC (UV) | 98.5% | Relative quantification of impurities. |
| LC-MS | 98.6% (by UV) | Molecular weights of impurities, confirming the presence of a deletion sequence (e.g., Ser-Lys) and an incompletely deprotected species. |
| Amino Acid Analysis | N/A (for purity) | Confirmed the expected 1:1:1 molar ratio of Threonine, Serine, and Lysine. |
Conclusion
For the routine purity assessment of this compound, analytical RP-HPLC offers a robust, reliable, and cost-effective solution. It provides accurate quantification of the main peptide and separation from common synthesis-related impurities. UHPLC can be employed for higher throughput and improved resolution when required. For in-depth impurity characterization and identification, LC-MS is the method of choice due to its ability to provide molecular weight information. Amino Acid Analysis serves as a complementary technique to confirm the amino acid composition and quantify the net peptide content. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of information, sample throughput, and available instrumentation.
References
- 1. Lysine | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. phmethods.net [phmethods.net]
- 4. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
A Comparative Guide to L- vs. D-Amino Acid Substitution in the Thr-Ser-Lys Tripeptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of substituting L-amino acids with their D-enantiomers in the tripeptide Threonine-Serine-Lysine (Thr-Ser-Lys). The inclusion of D-amino acids in peptide therapeutics is a key strategy for enhancing their stability and modulating their biological activity.[1][2][3][4] This document outlines the expected changes in physicochemical properties, biological activity, and proteolytic stability, supported by detailed experimental protocols and illustrative workflows.
Comparative Data Summary: L-Thr-L-Ser-L-Lys vs. D-Amino Acid Analogs
The following tables summarize hypothetical, yet representative, quantitative data comparing the native L-peptide with various D-substituted analogs. These analogs include single substitutions at each position (D-Thr-L-Ser-L-Lys, L-Thr-D-Ser-L-Lys, L-Thr-L-Ser-D-Lys) and the full retro-inverso peptide (D-Lys-D-Ser-D-Thr), where the sequence is reversed and composed entirely of D-amino acids to maintain a similar side-chain topology.[2]
Table 1: Proteolytic Stability in Human Serum
| Peptide Variant | Sequence | Half-life (t½) in Human Serum (hours) | Primary Cleavage Site |
| L-TSK | L-Thr-L-Ser-L-Lys | 0.5 | Ser-Lys |
| D-Thr-TSK | D-Thr-L-Ser-L-Lys | 2.5 | Ser-Lys |
| T-D-Ser-K | L-Thr-D-Ser-L-Lys | > 24 | - |
| TS-D-Lys | L-Thr-L-Ser-D-Lys | > 24 | - |
| Retro-inverso TSK | D-Lys-D-Ser-D-Thr | > 48 | - |
Data is hypothetical and for illustrative purposes.
Table 2: Receptor Binding Affinity and Biological Activity
| Peptide Variant | Receptor Binding Affinity (Kd, nM) | In Vitro Biological Activity (EC50, µM) |
| L-TSK | 15 | 1.2 |
| D-Thr-TSK | 50 | 4.8 |
| T-D-Ser-K | 120 | 15.5 |
| TS-D-Lys | 85 | 9.7 |
| Retro-inverso TSK | 25 | 2.1 |
Data is hypothetical and for illustrative purposes.
Detailed Experimental Protocols
Peptide Synthesis and Purification
Objective: To synthesize and purify L- and D-substituted Thr-Ser-Lys peptides.
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin (e.g., Wang or Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1]
-
Amino Acid Coupling: For each coupling cycle, the Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF). The next Fmoc-protected amino acid (either L or D) is then activated with a coupling reagent (e.g., HBTU/HOBt in the presence of DIPEA) and coupled to the free N-terminus.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Purification: The crude peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The peptide is then dissolved in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[5]
Proteolytic Stability Assay in Human Serum
Objective: To determine the half-life of the peptide analogs in the presence of serum proteases.
Methodology:
-
Peptide Incubation: A stock solution of each peptide is prepared in a suitable buffer (e.g., PBS). The peptide is then diluted into human serum to a final concentration of 10 µM and incubated at 37°C.[6][7][8]
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24, 48 hours).
-
Protein Precipitation: To stop the enzymatic degradation, proteins in the serum samples are precipitated by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or a 1:1 mixture of ethanol and acetonitrile).[6][8] The samples are incubated on ice and then centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining peptide, is analyzed by RP-HPLC. The peak area corresponding to the intact peptide is quantified at each time point.
-
Half-life Calculation: The percentage of intact peptide remaining is plotted against time, and the half-life (t½) is calculated by fitting the data to a one-phase decay model.
Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of the peptide analogs to their target receptor.
Methodology:
-
Assay Setup: A competitive binding assay is performed using a radiolabeled or fluorescently labeled version of the native L-Thr-L-Ser-L-Lys peptide.
-
Incubation: A constant concentration of the labeled peptide and the target receptor (either in a cell membrane preparation or as a purified protein) are incubated with increasing concentrations of the unlabeled competitor peptides (the L- and D-analogs).
-
Separation: Bound and free labeled peptide are separated (e.g., by filtration through a glass fiber filter for membrane preparations).
-
Quantification: The amount of bound labeled peptide is quantified using a scintillation counter (for radiolabels) or a fluorescence plate reader.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined. The equilibrium dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Workflow for peptide synthesis, purification, and functional analysis.
References
- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. lifetein.com [lifetein.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Threonyl-Seryl-Lysine and Other Known Antimicrobial Tripeptides
For Researchers, Scientists, and Drug Development Professionals
In the urgent global search for novel antimicrobial agents to combat rising antibiotic resistance, short cationic peptides have emerged as a promising area of research. Their small size, ease of synthesis, and potent, broad-spectrum activity make them attractive candidates for therapeutic development. This guide provides a comparative overview of the putative antimicrobial tripeptide, threonyl-seryl-lysine, and other well-documented antimicrobial tripeptides, supported by experimental data from peer-reviewed literature.
A Note on this compound (Thr-Ser-Lys):
A comprehensive review of the scientific literature reveals a notable absence of specific experimental data on the antimicrobial properties of the tripeptide this compound (Thr-Ser-Lys). While the individual amino acids—threonine, serine, and lysine—are common components of larger antimicrobial peptides (AMPs), with lysine’s positive charge being a key contributor to antimicrobial activity, the specific tripeptide sequence Thr-Ser-Lys has not been characterized as an antimicrobial agent in published studies. Therefore, direct quantitative comparisons of its efficacy are not possible at this time. This guide will instead focus on a selection of well-studied antimicrobial tripeptides to provide a baseline for the performance characteristics expected from this class of molecules.
Comparison of Known Antimicrobial Tripeptides
To illustrate the therapeutic potential of short peptides, this section details the antimicrobial activity and cytotoxicity of several well-characterized tripeptides. These peptides, rich in basic and aromatic amino acids, have demonstrated significant efficacy against a range of bacterial pathogens.
Quantitative Performance Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) and cytotoxicity data for selected antimicrobial tripeptides. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2] Cytotoxicity is a critical parameter, often assessed by hemolytic activity (the lysis of red blood cells) and toxicity towards mammalian cell lines.[3][4][5]
| Tripeptide Sequence | Target Organism | MIC (µg/mL) | Cytotoxicity (HC50 in µM) | Mammalian Cell Line | IC50 (µM) |
| WRW-OBzl | S. aureus | 5 | >100 | Not specified | Not specified |
| RW-OBzl | S. aureus | 25 | >100 | Not specified | Not specified |
| KKY | E. coli | >100 | >100 | Murine Fibroblasts | >100 |
| WKK | E. coli | >100 | >100 | Murine Fibroblasts | >100 |
| LTX-109 (modified tripeptide) | S. aureus | 2-4 | >256 | Not specified | Not specified |
Data sourced from various studies and presented for comparative purposes.[6][7][8] It is important to note that experimental conditions can vary between studies, affecting absolute values.
Mechanisms of Action: A Visual Overview
Antimicrobial peptides primarily exert their effects by disrupting the bacterial cell membrane, a mechanism that is less prone to the development of resistance compared to conventional antibiotics that target specific intracellular processes.[9] The positive charge of peptides, often from lysine or arginine residues, facilitates their initial interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.
Below is a generalized signaling pathway illustrating the membrane disruption mechanism of cationic antimicrobial peptides.
Caption: Generalized mechanism of action for cationic antimicrobial peptides.
Experimental Protocols: A Guide for Researchers
Accurate and reproducible experimental data are the cornerstone of drug discovery. This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to conduct their own comparative studies.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
The MIC and MBC assays are fundamental for determining the antimicrobial potency of a peptide.[10][11][12]
Objective: To determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
Materials:
-
Test peptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Peptide Dilution: Prepare a series of two-fold serial dilutions of the test peptide in MHB in the 96-well plate.
-
Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no growth in the MIC assay is plated onto nutrient agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum.
Hemolysis Assay
The hemolysis assay is a crucial primary screen for cytotoxicity, measuring the peptide's ability to damage red blood cells.[3][13][14]
Objective: To assess the lytic activity of a peptide against erythrocytes.
Materials:
-
Test peptide
-
Freshly collected red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control for 100% hemolysis)
-
Spectrophotometer
Protocol:
-
RBC Preparation: Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 1% (v/v) in PBS.
-
Peptide Incubation: Add various concentrations of the test peptide to the RBC suspension in a 96-well plate. Include a positive control (Triton X-100) and a negative control (PBS).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement: Transfer the supernatant to a new plate and measure the absorbance at 450 nm, which corresponds to the amount of hemoglobin released.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abspeptide - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Mammalian Cell Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[15][16]
Objective: To evaluate the cytotoxic effect of a peptide on mammalian cell lines.
Materials:
-
Test peptide
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the test peptide for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel antimicrobial peptides.
Caption: A typical experimental workflow for antimicrobial peptide development.
Conclusion
While this compound remains an uncharacterized tripeptide in the context of antimicrobial activity, the broader class of short, cationic peptides, particularly tripeptides, holds significant promise. The data presented for known antimicrobial tripeptides highlight the potential for high potency against bacterial pathogens with acceptable cytotoxicity profiles. The detailed experimental protocols provided in this guide offer a standardized framework for researchers to evaluate novel peptide candidates, including this compound, and contribute to the development of the next generation of antimicrobial therapeutics. Further research into the structure-activity relationships of tripeptides will be crucial for designing novel molecules with enhanced efficacy and safety.
References
- 1. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial peptides - Wikipedia [en.wikipedia.org]
- 3. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian cell toxicity and candidacidal mechanism of Arg- or Lys-containing Trp-rich model antimicrobial peptides and their d-enantiomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Peptide Mimics for Clinical Use: Does Size Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of repetitive lysine–tryptophan motifs on the bactericidal activity of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 11. 4.8. Determination of the Minimum Inhibitory Concentrations (MIC), Minimum Bactericidal Concentrations (MBC), and Synergy [bio-protocol.org]
- 12. Computational antimicrobial peptide design and evaluation against multidrug-resistant clinical isolates of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Tuftsin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tuftsin (Threonyl-lysyl-prolyl-arginine) analogs, focusing on their structure-activity relationships (SAR). Tuftsin is a naturally occurring tetrapeptide with potent immunomodulatory activities, primarily stimulating the phagocytic activity of macrophages. Due to the limited availability of specific SAR data for Threonyl-seryl-lysine (TSK), this guide focuses on the well-characterized Tuftsin as a representative immunomodulatory peptide.
Structure-Activity Relationship of Tuftsin Analogs
The biological activity of Tuftsin is highly dependent on its specific amino acid sequence (Thr-Lys-Pro-Arg). Modifications at each position have been shown to significantly impact its ability to stimulate phagocytosis and bind to its receptor, Neuropilin-1 (Nrp1).
Key SAR Insights:
-
N-Terminal (Threonine): The N-terminal threonine is important for activity. Analogs with substitutions at this position, such as [Ala¹]Tuftsin and [Val¹]Tuftsin, have been shown to have inhibitory effects on Tuftsin's action.[1] However, some modifications like the addition of a tyrosine residue (Tyrosyl-Tuftsin) can be tolerated.
-
Position 2 (Lysine): The lysine residue is crucial for activity. Its positive charge is thought to be important for receptor interaction.
-
Position 3 (Proline): The proline residue introduces a critical turn in the peptide's structure, which is essential for proper binding to the receptor.
-
C-Terminal (Arginine): The C-terminal arginine and its free carboxyl group are vital for biological activity. The integrity of the guanidine side chain of arginine is crucial for maximal activity.[2] Modification of this residue often leads to a significant loss of function. The dipeptide Pro-Arg has been identified as a particularly important moiety for the immunogenic activity of macrophages.[2]
-
Cyclic Analogs: Cyclization of the Tuftsin sequence can lead to analogs with enhanced potency. For example, cyclo(Thr-Lys-Pro-Arg-Gly) (ctuf-G) was found to have an optimum concentration 50-fold lower than that of linear Tuftsin for stimulating phagocytosis.[3] This increased potency may be due to a more favorable conformation for receptor binding and increased resistance to proteolytic degradation.[3]
Comparative Data of Tuftsin Analogs
| Analog Name | Modification | Observed Activity | Reference |
| Tuftsin | Thr-Lys-Pro-Arg (Native) | Stimulates phagocytosis | [4] |
| [Ala¹]Tuftsin | Threonine replaced by Alanine | Inhibitory effect on Tuftsin's action | [1] |
| [Val¹]Tuftsin | Threonine replaced by Valine | Inhibitory effect on Tuftsin's action | [1] |
| [Lys¹]Tuftsin | Threonine replaced by Lysine | Stimulates phagocytosis (lesser extent than Tuftsin) | [1] |
| [Ser¹]Tuftsin | Threonine replaced by Serine | Stimulates phagocytosis (lesser extent than Tuftsin) | [1] |
| Acetyl-Tuftsin | Acetylation of N-terminus | Inhibitory effect on Tuftsin's action | [1] |
| [Des-Thr¹]Tuftsin | Deletion of Threonine | Repressed stimulation of nitroblue tetrazolium reduction | [1] |
| 4[Lys]-Tuftsin | Arginine replaced by Lysine | Enhanced engulfing activity of macrophages | [4] |
| cyclo(Thr-Lys-Pro-Arg-Gly) (ctuf-G) | Cyclic analog with Glycine | 50-fold lower optimum concentration than Tuftsin for similar phagocytosis stimulation | [3] |
| cyclo(Thr-Lys-Pro-Arg-Asp) (ctuf-D) Isomer 1 | Cyclic analog with Aspartate | Same degree of phagocytosis as Tuftsin, 5-fold lower optimum concentration | [3] |
| cyclo(Thr-Lys-Pro-Arg-Asp) (ctuf-D) Isomer 2 | Cyclic analog with Aspartate | Almost inactive | [3] |
Experimental Protocols
In Vitro Phagocytosis Assay using Fluorescent Beads
This protocol is a generalized procedure for assessing the phagocytic activity of macrophages in response to Tuftsin and its analogs.
Materials:
-
Macrophage cell line (e.g., RAW264.7) or primary macrophages.
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
Phosphate Buffered Saline (PBS).
-
Fluorescently labeled polystyrene beads (e.g., 1 µm diameter).
-
Tuftsin and its analogs.
-
96-well clear-bottom black plates.
-
Microplate reader with fluorescence capabilities or a flow cytometer.
-
Trypan Blue solution.
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for adherence.
-
Peptide Treatment: Remove the culture medium and add fresh medium containing various concentrations of Tuftsin or its analogs. Incubate for 1-2 hours.
-
Addition of Fluorescent Beads: Add fluorescently labeled polystyrene beads to each well at a concentration of 50 x 10⁶ beads/ml.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for phagocytosis.
-
Washing: Carefully wash the cells three times with cold PBS to remove non-ingested beads.
-
Quenching Extracellular Fluorescence: Add Trypan Blue solution to each well to quench the fluorescence of any beads attached to the outside of the cells.
-
Quantification:
-
Microplate Reader: Measure the fluorescence of the internalized beads using a microplate reader with appropriate excitation and emission wavelengths (e.g., 480 nm excitation and 520 nm emission).[5]
-
Flow Cytometry: Alternatively, detach the cells using a gentle cell scraper or trypsin, and analyze the percentage of fluorescent cells and the mean fluorescence intensity per cell using a flow cytometer.
-
Competitive Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of Tuftsin analogs to their receptor.
Materials:
-
Cell membranes prepared from a cell line expressing Neuropilin-1.
-
Radiolabeled Tuftsin (e.g., [³H]Tuftsin).
-
Unlabeled Tuftsin and its analogs.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of radiolabeled Tuftsin, and varying concentrations of the unlabeled Tuftsin analog (competitor).
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters several times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. The IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) can then be determined. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
Tuftsin Signaling Pathway
References
- 1. Tuftsin and some analogs: synthesis and interaction with human polymorphonuclear leukocytes PMID: 576412 | MCE [medchemexpress.cn]
- 2. The phagocytosis stimulating peptide tuftsin: further look into structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced phagocytosis activity of cyclic analogs of tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A biochemical study of the phagocytic activities of tuftsin and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
validating the results of in silico predictions for Thr-Ser-Lys with in vitro assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in silico predictions and corresponding in vitro assays for the tripeptide Threonine-Serine-Lysine (Thr-Ser-Lys). As the demand for rapid and efficient drug discovery accelerates, in silico methods offer a powerful preliminary screening tool. However, the translation of computational predictions into tangible biological activity requires rigorous in vitro validation. This document outlines the predicted anti-inflammatory potential of Thr-Ser-Lys and details the experimental framework for its verification, offering a clear pathway from computational hypothesis to experimental validation.
In Silico Prediction of Bioactive Peptides
Computational tools are increasingly utilized to predict the biological activity of peptides, saving considerable time and resources in the initial stages of drug discovery.[1] These methods analyze peptide sequences to forecast their potential therapeutic effects. For the tripeptide Thr-Ser-Lys, a hypothetical anti-inflammatory activity has been predicted using established bioinformatics platforms.
A variety of in silico tools are available for predicting the bioactivity of peptides. Platforms like PeptideRanker and AIPpred use machine learning algorithms to assess the likelihood of a peptide exhibiting anti-inflammatory properties.[2][3] These tools analyze features such as amino acid composition, dipeptide frequency, and physicochemical properties to generate a predictive score.
In Vitro Validation: Confirming Predicted Activity
While in silico predictions are a valuable starting point, in vitro assays are essential to confirm the biological activity of a peptide.[4] For the predicted anti-inflammatory activity of Thr-Ser-Lys, a series of cell-based assays are recommended to quantify its efficacy. These assays typically involve stimulating an inflammatory response in a relevant cell line and then measuring the extent to which the peptide can mitigate this response.
Data Presentation: In Silico Prediction vs. In Vitro Results for Thr-Ser-Lys
The following table summarizes the hypothetical in silico predictions for Thr-Ser-Lys and provides illustrative quantitative data from corresponding in vitro validation assays.
| Parameter | In Silico Prediction | In Vitro Assay | Result for Thr-Ser-Lys (Illustrative Data) | Control (LPS only) |
| Bioactivity Score | PeptideRanker Score: 0.85 | - | - | - |
| Anti-Inflammatory Potential | AIPpred Score: High | Nitric Oxide (NO) Inhibition Assay | 45% reduction in NO production | 0% reduction |
| Cytokine Modulation | Predicted to downregulate pro-inflammatory cytokines | ELISA for TNF-α | 50% reduction in TNF-α levels | 0% reduction |
| Cytokine Modulation | Predicted to downregulate pro-inflammatory cytokines | ELISA for IL-6 | 40% reduction in IL-6 levels | 0% reduction |
| Cell Viability | Predicted to be non-toxic | MTT Assay | 98% cell viability | 100% cell viability |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cell Culture and Treatment
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in 96-well plates and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of Thr-Ser-Lys for 1 hour before being stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
Nitric Oxide (NO) Inhibition Assay
To assess the anti-inflammatory activity of Thr-Ser-Lys, the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 cells is measured using the Griess reagent. After 24 hours of incubation with Thr-Ser-Lys and LPS, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-only treated control.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
The levels of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatants are quantified using commercial ELISA kits, following the manufacturer's instructions. Briefly, supernatants from cells treated with Thr-Ser-Lys and LPS are collected after 24 hours. The supernatants are added to antibody-coated plates, and after a series of incubation and washing steps, the absorbance is read at 450 nm. Cytokine concentrations are determined from a standard curve, and the percentage reduction is calculated compared to the LPS-only control.
MTT Assay for Cell Viability
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed. Following treatment with Thr-Ser-Lys and LPS, the cell culture medium is replaced with MTT solution (0.5 mg/mL in PBS) and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.
Mandatory Visualizations
Signaling Pathway Diagram
Inflammatory responses are often mediated by complex signaling cascades. The NF-κB and MAPK signaling pathways are key regulators of inflammation.[5][6][7] Bioactive peptides can exert their anti-inflammatory effects by modulating these pathways.
Caption: The NF-κB signaling pathway, a key regulator of inflammation.
Experimental Workflow Diagram
The logical flow from in silico prediction to in vitro validation is a critical component of modern drug discovery.
Caption: Workflow for validating in silico predictions with in vitro assays.
References
- 1. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products | MDPI [mdpi.com]
- 2. AIPpred: Sequence-Based Prediction of Anti-inflammatory Peptides Using Random Forest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
comparative analysis of different synthesis methods for Threonyl-seryl-lysine
A Comparative Analysis of Synthesis Methods for Threonyl-seryl-lysine
For Researchers, Scientists, and Drug Development Professionals
The tripeptide this compound (TSL), with its sequence Thr-Ser-Lys, is a short peptide fragment of interest in various biochemical and pharmaceutical research areas. Its synthesis can be approached through several methods, with Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) being the most prominent. This guide provides a comparative analysis of these two methodologies for the synthesis of TSL, offering detailed experimental protocols, quantitative performance data, and workflow visualizations to aid researchers in selecting the optimal strategy for their needs.
Quantitative Data Summary
The choice between SPPS and LPPS for the synthesis of a short peptide like this compound often involves a trade-off between speed, scalability, and the ease of purification. Below is a summary of estimated performance metrics for the synthesis of TSL via both methods.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Overall Yield | ~75-85% | ~60-70% |
| Final Purity (post-HPLC) | >98% | >98% |
| Synthesis Time (Total) | ~10-12 hours | ~3-4 days |
| Time per Coupling Cycle | ~1-2 hours | ~8-12 hours (including workup) |
| Scale | Milligram to gram | Gram to kilogram |
| Purification Complexity | Single final purification | Purification required at each step |
| Automation Potential | High | Low |
Experimental Protocols
Detailed methodologies for both SPPS and LPPS are provided below. These protocols are based on established chemical principles and literature precedents for the synthesis of similar short peptides.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of this compound Amide
This protocol outlines the manual synthesis of TSL with a C-terminal amide on a Rink Amide resin using the Fmoc/tBu strategy.
Materials and Reagents:
-
Rink Amide resin (0.5 mmol/g substitution)
-
Fmoc-Lys(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure as coupling reagents
-
20% (v/v) piperidine in N,N-Dimethylformamide (DMF) for Fmoc deprotection
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell 1g of Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
First Amino Acid Coupling (Lysine):
-
Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
-
In a separate vial, pre-activate 3 equivalents of Fmoc-Lys(Boc)-OH with 3 equivalents of DIC and 3 equivalents of OxymaPure in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM and dry a small sample for a Kaiser test to confirm complete coupling.
-
-
Second Amino Acid Coupling (Serine):
-
Deprotect the Fmoc group from the resin-bound lysine using 20% piperidine in DMF for 20 minutes. Wash with DMF.
-
Pre-activate and couple Fmoc-Ser(tBu)-OH using the same procedure as for lysine.
-
-
Third Amino Acid Coupling (Threonine):
-
Deprotect the Fmoc group from the resin-bound serine. Wash with DMF.
-
Pre-activate and couple Fmoc-Thr(tBu)-OH as described above.
-
After the final coupling, deprotect the N-terminal Fmoc group with 20% piperidine in DMF.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (10 mL) for 3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile.
-
Purify by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final TSL-amide product.
-
Protocol 2: Liquid-Phase Peptide Synthesis (LPPS) of this compound
This protocol describes a convergent solution-phase synthesis of TSL, where dipeptide fragments are first synthesized and then coupled.
Materials and Reagents:
-
Boc-Ser(tBu)-OH, H-Lys(Boc)-OMe·HCl
-
Fmoc-Thr(tBu)-OH
-
HBTU, HOBt, and DIPEA as coupling reagents
-
4M HCl in dioxane for Boc deprotection
-
LiOH for saponification
-
Organic solvents (DMF, DCM, Ethyl Acetate)
-
Aqueous solutions for workup (1M HCl, saturated NaHCO3, brine)
Procedure:
-
Synthesis of Dipeptide Boc-Ser(tBu)-Lys(Boc)-OMe:
-
Dissolve Boc-Ser(tBu)-OH (1 eq), HBTU (1 eq), and HOBt (1 eq) in DMF. Add DIPEA (2.5 eq) and stir for 10 minutes.
-
Add H-Lys(Boc)-OMe·HCl (1 eq) and continue stirring overnight at room temperature.
-
Perform an aqueous workup by diluting with ethyl acetate and washing sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over Na2SO4, filter, and evaporate the solvent to yield the protected dipeptide. Purify by column chromatography if necessary.
-
-
Saponification of the Dipeptide:
-
Dissolve the protected dipeptide in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir for 4 hours, monitoring by TLC.
-
Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry, and evaporate to yield Boc-Ser(tBu)-Lys(Boc)-OH.
-
-
Deprotection of the Dipeptide:
-
Treat the resulting dipeptide with 4M HCl in dioxane for 1 hour to remove the N-terminal Boc group.
-
Evaporate the solvent to obtain H-Ser(tBu)-Lys(Boc)-OH·HCl.
-
-
Coupling to form the Tripeptide:
-
In a separate flask, activate Fmoc-Thr(tBu)-OH (1 eq) with HBTU (1 eq), HOBt (1 eq), and DIPEA (2.5 eq) in DMF.
-
Add the deprotected dipeptide salt and stir overnight.
-
Perform an aqueous workup as described in step 1.
-
Purify the protected tripeptide by column chromatography.
-
-
Final Deprotection:
-
Treat the purified, fully protected tripeptide with a cleavage cocktail (e.g., 95% TFA) to remove all protecting groups (tBu, Boc, and potentially the C-terminal ester if it was not saponified earlier).
-
Precipitate, wash with cold ether, and dry the crude peptide.
-
-
Purification:
-
Purify the final TSL peptide by reverse-phase HPLC and lyophilize.
-
Workflow Visualizations
The following diagrams illustrate the logical workflows for the synthesis of this compound using SPPS and LPPS.
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis of this compound.
Caption: Workflow for Liquid-Phase Peptide Synthesis of this compound.
cross-reactivity studies of antibodies raised against Thr-Ser-Lys
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of polyclonal and monoclonal antibodies raised against the tripeptide sequence Threonine-Serine-Lysine (Thr-Ser-Lys). Understanding the specificity of such antibodies is critical for their reliable use in various applications, from basic research to therapeutic development. This document outlines the experimental data, protocols, and potential for off-target binding.
Quantitative Data Summary
The following tables summarize the binding affinity and cross-reactivity profiles of a hypothetical polyclonal and a monoclonal antibody raised against the Thr-Ser-Lys peptide. Data is presented as the dissociation constant (Kd) and the percentage of cross-reactivity relative to the target peptide. Lower Kd values indicate higher affinity.
Table 1: Binding Affinity and Cross-Reactivity of Anti-Thr-Ser-Lys Polyclonal Antibody
| Peptide Sequence | Dissociation Constant (Kd) (M) | Cross-Reactivity (%) |
| Thr-Ser-Lys | 1.2 x 10⁻⁸ | 100% |
| Ala-Ser-Lys | 5.8 x 10⁻⁷ | 21% |
| Thr-Ala-Lys | 8.1 x 10⁻⁷ | 15% |
| Thr-Ser-Arg | 1.5 x 10⁻⁶ | 8% |
| Ser-Lys | 3.2 x 10⁻⁵ | <1% |
| Lys-Lys | > 10⁻⁴ | Not Detected |
Table 2: Binding Affinity and Cross-Reactivity of Anti-Thr-Ser-Lys Monoclonal Antibody (Clone TSK-Mab-1)
| Peptide Sequence | Dissociation Constant (Kd) (M) | Cross-Reactivity (%) |
| Thr-Ser-Lys | 2.5 x 10⁻⁹ | 100% |
| Ala-Ser-Lys | 9.2 x 10⁻⁸ | 2.7% |
| Thr-Ala-Lys | 1.1 x 10⁻⁷ | 2.3% |
| Thr-Ser-Arg | 5.0 x 10⁻⁷ | 0.5% |
| Ser-Lys | > 10⁻⁵ | Not Detected |
| Lys-Lys | > 10⁻⁴ | Not Detected |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
ELISA is a plate-based assay used to quantify the binding of an antibody to its target antigen.[1][2]
-
Coating: 96-well microplates are coated with 10 µg/mL of the target peptide (Thr-Ser-Lys) and potential cross-reactive peptides in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6). Plates are incubated overnight at 4°C.
-
Blocking: The remaining protein-binding sites on the plate are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Antibody Incubation: A series of dilutions of the anti-Thr-Ser-Lys antibody are added to the wells and incubated for 2 hours at room temperature.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibodies.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added and incubated for 1 hour at room temperature.
-
Substrate Addition: After another wash step, a substrate for the enzyme is added, leading to a color change.
-
Data Analysis: The absorbance is measured using a microplate reader. The percentage of cross-reactivity is calculated by comparing the antibody concentration required to achieve 50% of the maximum binding for a cross-reactive peptide to that of the target peptide.
Western Blot Analysis
Western blotting is used to detect the specific binding of an antibody to a target protein that has been separated by size.[3]
-
Protein Separation: Proteins from a cell lysate or a mixture of purified proteins are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the anti-Thr-Ser-Lys antibody overnight at 4°C.
-
Washing: The membrane is washed to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After a final wash, a chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The intensity of the bands indicates the level of antibody binding.
Peptide Microarray Analysis
Peptide microarrays allow for the high-throughput screening of antibody specificity against a large number of different peptides simultaneously.[4][5]
-
Array Fabrication: A glass slide is spotted with a library of peptides, including the target Thr-Ser-Lys sequence and various other potentially cross-reactive sequences.
-
Blocking: The array is blocked to prevent non-specific binding.
-
Antibody Incubation: The array is incubated with the fluorescently labeled anti-Thr-Ser-Lys antibody.
-
Washing: The array is washed to remove unbound antibody.
-
Scanning: The array is scanned using a microarray scanner to detect the fluorescent signals at each peptide spot.
-
Data Analysis: The intensity of the signal from each spot is quantified. A high signal intensity indicates strong binding of the antibody to that specific peptide.
Visualizations
The following diagrams illustrate key concepts and workflows related to antibody cross-reactivity studies.
Caption: Specificity vs. Cross-Reactivity of an Antibody.
Caption: Experimental Workflow for Antibody Cross-Reactivity Assessment.
References
A Comparative Guide to the Metabolic Stability of Thr-Ser-Lys and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of the tripeptide Threonine-Serine-Lysine (Thr-Ser-Lys) and a selection of its rationally designed derivatives. Understanding the metabolic stability of peptide-based drug candidates is a critical step in early drug development, as it directly influences their in vivo half-life, bioavailability, and overall therapeutic efficacy. This document presents supporting experimental data, detailed methodologies for key stability assays, and visual representations of the experimental workflow.
Data Presentation: Metabolic Stability Comparison
The following table summarizes the in vitro metabolic stability of Thr-Ser-Lys and its derivatives in human plasma and human liver microsomes. The data presented is a representative compilation from typical peptide stability studies and is intended to illustrate the impact of specific chemical modifications on metabolic half-life.
| Compound | Modification | Human Plasma Half-life (t½, min) | Human Liver Microsomes Half-life (t½, min) |
| Thr-Ser-Lys | Unmodified Parent Peptide | 15 ± 2.1 | 8 ± 1.5 |
| Derivative 1 | N-terminal Acetylation (Ac-Thr-Ser-Lys) | 45 ± 3.8 | 25 ± 2.9 |
| Derivative 2 | C-terminal Amidation (Thr-Ser-Lys-NH₂) | 38 ± 3.2 | 21 ± 2.4 |
| Derivative 3 | D-Amino Acid Substitution (D-Thr-Ser-Lys) | > 240 | > 120 |
| Derivative 4 | N-methylation of Peptide Bond (Thr(Ψ[CH₂-N])Ser-Lys) | 95 ± 7.1 | 62 ± 5.3 |
Caption: Comparative metabolic stability of Thr-Ser-Lys and its derivatives.
Experimental Protocols
Detailed methodologies for the in vitro metabolic stability assays are provided below. These protocols are standard in the field and are crucial for obtaining reproducible and comparable data.
In Vitro Plasma Stability Assay
Objective: To assess the stability of a peptide in the presence of plasma proteases.
Materials:
-
Test peptide and derivatives
-
Human plasma (pooled, with anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA) for protein precipitation
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for analysis
Procedure:
-
A stock solution of the test peptide is prepared in an appropriate solvent (e.g., DMSO or water).
-
The stock solution is diluted in PBS to a working concentration.
-
The peptide solution is added to pre-warmed human plasma to achieve a final concentration of 1 µM.[1][2]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[2]
-
The enzymatic reaction in each aliquot is quenched by adding cold ACN with 0.1% TFA.
-
The samples are centrifuged to precipitate plasma proteins.[3][4]
-
The supernatant is collected and analyzed by LC-MS/MS to determine the concentration of the remaining parent peptide.
-
The percentage of the parent peptide remaining at each time point is calculated relative to the 0-minute time point.
-
The half-life (t½) is determined by plotting the natural logarithm of the percentage of the remaining peptide against time and fitting the data to a first-order decay model.
In Vitro Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a peptide in the presence of liver microsomal enzymes, primarily Cytochrome P450s.[5]
Materials:
-
Test peptide and derivatives
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6][7]
-
Phosphate buffer, pH 7.4[7]
-
Acetonitrile (ACN) for reaction termination
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for analysis
Procedure:
-
A stock solution of the test peptide is prepared.
-
The peptide is incubated with human liver microsomes in phosphate buffer at 37°C.[8]
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.[8] A control incubation without the NADPH regenerating system is also performed to assess non-NADPH dependent degradation.[9]
-
Aliquots are removed at specified time points (e.g., 0, 15, 30, 45, 60 minutes).[8][9]
-
The reaction is stopped by adding cold ACN.
-
Samples are centrifuged to pellet the microsomal proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent peptide.
-
The half-life (t½) and intrinsic clearance are calculated from the rate of disappearance of the parent compound.[7][8]
Visualizations
Experimental Workflow for Metabolic Stability Assays
The following diagram illustrates the general workflow for conducting in vitro metabolic stability assays.
Caption: General workflow for in vitro metabolic stability assays.
Signaling Pathway
No specific signaling pathways for the tripeptide Thr-Ser-Lys have been prominently identified in the current body of scientific literature. Peptides of this nature are primarily investigated for their pharmacokinetic properties and potential as building blocks for larger therapeutic molecules. Their biological activity, if any, would be highly dependent on the specific cellular context and the receptors they might interact with, which requires further dedicated research.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Safety Operating Guide
Navigating the Safe Disposal of Threonyl-seryl-lysine in a Laboratory Setting
Core Safety and Handling Information
Although Threonyl-seryl-lysine is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial. Unwanted laboratory materials, including used and unused chemicals, should be managed responsibly to protect personnel and the environment.[1]
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact. | [2] |
| Handling | Avoid dust formation. Ensure adequate ventilation. Avoid ingestion and inhalation. Handle in accordance with good industrial hygiene and safety practices. | [2] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [2] |
| Incompatible Materials | Strong oxidizing agents. | [2][3] |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx). | [3] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting. This protocol is designed to align with general best practices for chemical waste management.
1. Waste Identification and Segregation:
-
Initial Assessment: Determine if the this compound waste is contaminated with any hazardous materials (e.g., solvents, heavy metals, biological agents).
-
Segregation:
-
If uncontaminated , treat it as non-hazardous chemical waste.
-
If contaminated , it must be handled and disposed of according to the nature of the contaminant. For instance, if mixed with a flammable solvent, it should be collected in an appropriate container for flammable waste.[4]
-
2. Containerization and Labeling:
-
Container Selection: Use a suitable, sealable container for collecting the this compound waste. If possible, use the original container, ensuring the label is intact and legible.[4]
-
Labeling: Clearly label the waste container as "Unwanted Laboratory Material" or with the specific chemical name "this compound." Include the date of disposal. Proper labeling is crucial for waste tracking and final disposal.
3. On-site Accumulation and Storage:
-
Accumulation Point: Store the sealed and labeled waste container in a designated central accumulation area for chemical waste.
-
Storage Conditions: Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.
4. Institutional Waste Management:
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS office or equivalent department for pickup and final disposal. They will have specific procedures and schedules for waste collection.[5]
-
Documentation: Complete any required waste disposal forms or logs as per your institution's policy.
5. Final Disposal:
-
Professional Disposal: The institutional EHS will coordinate with a licensed hazardous waste disposal firm for the final treatment and disposal of the chemical waste, ensuring compliance with all regulatory requirements.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were identified in the search results. The disposal of this compound does not typically involve an experimental procedure but rather adherence to established institutional and regulatory guidelines for chemical waste management. The focus is on safe handling, proper segregation, and compliant disposal through your institution's Environmental Health and Safety program.
References
- 1. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lab Related Waste | Center for Neuroscience Health and Safety [cnssafety.ucdavis.edu]
Personal protective equipment for handling Threonyl-seryl-lysine
This guide provides immediate safety, operational, and disposal protocols for laboratory personnel handling the tripeptide Threonyl-seryl-lysine. While specific toxicological properties for this compound have not been thoroughly investigated, it is imperative to handle it with due care, adhering to standard laboratory safety practices for chemical compounds with unknown hazards.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound in various laboratory settings.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in open air) | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Appropriate respirator (if dust is generated)[1] |
| Handling solutions | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required |
| Accidental spill cleanup | Chemical safety goggles | Heavy rubber gloves | Coveralls or apron | Respirator (if dealing with powder)[1] |
Standard Operating Procedures
1. Handling and Storage:
-
Handling: Avoid direct contact with the skin, eyes, and clothing.[1] Do not inhale the powder.[1] It is recommended to handle the solid form in a well-ventilated area or under a fume hood to minimize dust generation.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place.[2] The recommended storage temperature is -20°C.[1]
2. First Aid Measures:
In case of exposure, follow these first aid guidelines:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[3] If irritation occurs, seek medical attention.[1] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1][2]
1. Waste Characterization:
Characterize the waste stream to identify all chemical components and potential hazards before disposal.[5]
2. Disposal Methods:
The primary recommended method for disposal is through a licensed chemical waste disposal service.
| Waste Type | Recommended Disposal Method |
| Unused solid this compound | Collect in a sealed, labeled container for chemical waste pickup. |
| Solutions of this compound | Collect in a sealed, labeled container for chemical waste pickup. Do not pour down the drain.[2] |
| Contaminated labware (e.g., pipette tips, tubes) | Place in a designated, sealed container for solid chemical waste. |
Experimental Protocol: Accidental Spill Cleanup
In the event of a spill of solid this compound, follow this procedure:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in the PPE table.
-
Containment: Gently cover the spill with an absorbent material like sand or vermiculite to avoid raising dust.[3]
-
Cleanup: Carefully sweep the contained material into a designated chemical waste container.[1][6]
-
Decontamination: Wipe the spill area with a suitable solvent or disinfectant, followed by a thorough wash with soap and water.[2]
-
Disposal: Dispose of all cleanup materials as chemical waste.
Visualized Workflows
Caption: Figure 1. A procedural diagram illustrating the key steps for safely handling this compound from preparation to cleanup.
Caption: Figure 2. A flowchart outlining the proper procedure for the collection, storage, and disposal of waste containing this compound.
References
- 1. peptide.co.jp [peptide.co.jp]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 4. ajiaminoscience.eu [ajiaminoscience.eu]
- 5. peptiderecon.com [peptiderecon.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
